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  • Product: p-Anisaldehyde, (p-nitrophenyl)hydrazone
  • CAS: 5880-63-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Synthesis of p-Anisaldehyde (p-nitrophenyl)hydrazone: A Comprehensive Technical Guide

Executive Summary Hydrazones represent a highly versatile class of Schiff bases, characterized by the presence of the azomethine (–CH=N–NH–) linkage. Among these, p-anisaldehyde (p-nitrophenyl)hydrazone (Molecular Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydrazones represent a highly versatile class of Schiff bases, characterized by the presence of the azomethine (–CH=N–NH–) linkage. Among these, p-anisaldehyde (p-nitrophenyl)hydrazone (Molecular Formula: C₁₄H₁₃N₃O₃; MW: 271.27 g/mol )[1] serves as a critical intermediate in drug development, analytical chemistry, and materials science due to its extended π-conjugation and distinct optoelectronic properties.

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this specific hydrazone derivative, followed by a rigorous spectroscopic characterization framework (FT-IR, NMR, and UV-Vis) to ensure absolute structural fidelity.

Mechanistic Synthesis and Causality

The synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone relies on the nucleophilic addition of p-nitrophenylhydrazine to the electrophilic carbonyl carbon of p-anisaldehyde, followed by a dehydration step to form the imine double bond[2].

Causality in Experimental Design

The reaction is catalyzed by a mild acid, typically glacial acetic acid. The choice of pH is critical (optimal pH ~4.5). Why?

  • If the environment is too acidic, the primary amine of the hydrazine is protonated, rendering it non-nucleophilic and halting the reaction.

  • Conversely, in the absence of acid, the carbonyl oxygen is not sufficiently protonated to undergo efficient nucleophilic attack.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify success at intermediate stages.

  • Preparation : Dissolve 10 mmol (1.36 g) of p-anisaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Nucleophile Addition : In a separate beaker, dissolve 10 mmol (1.53 g) of p-nitrophenylhydrazine in 20 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid to activate the electrophile.

  • Condensation : Slowly add the hydrazine solution to the aldehyde solution under continuous magnetic stirring at room temperature. A color change typically occurs immediately, indicating the formation of the hemiaminal intermediate.

  • Reflux & Validation : Heat the mixture to reflux (approx. 80 °C) for 2 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the aldehyde spot (R_f ~0.6) and the appearance of a new, highly UV-active spot (R_f ~0.4) validates the completion of the reaction.

  • Crystallization : Cool the mixture in an ice bath for 30 minutes. Filter the resulting brightly colored (typically orange/red) precipitate under vacuum.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure p-anisaldehyde (p-nitrophenyl)hydrazone crystals, removing any unreacted starting materials.

SynthesisWorkflow A p-Anisaldehyde (Electrophile) D Hemiaminal Intermediate (Unstable) A->D Nucleophilic Attack B p-Nitrophenylhydrazine (Nucleophile) B->D C Acid Catalyst (Glacial AcOH) C->A Carbonyl Activation E Dehydration (-H2O) D->E Protonation of -OH F Target Hydrazone (C14H13N3O3) E->F Imine Bond Formation

Figure 1: Mechanistic workflow for the synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone.

Spectroscopic Characterization (The Core)

To validate the molecular architecture, a multi-modal spectroscopic approach is mandatory. Relying on a single method can lead to false positives due to structural isomers or incomplete dehydration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the formation of the azomethine bond and the presence of the nitro and methoxy functional groups. The absolute proof of a successful condensation is the absence of the strong carbonyl (C=O) stretching band (typically at ~1700 cm⁻¹ for the precursor p-anisaldehyde) and the primary amine (NH₂) doublet of the hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR (in DMSO-d₆) provide absolute connectivity data[1].

  • ¹H NMR : The diagnostic signal is the azomethine proton (–CH=N–), which appears as a sharp singlet downfield due to the deshielding effect of the adjacent nitrogen and extended conjugation. The secondary amine proton (–NH–) appears even further downfield and is exchangeable with D₂O.

  • ¹³C NMR : Confirms the carbon framework, specifically distinguishing the highly deshielded azomethine carbon and the aliphatic methoxy carbon.

UV-Visible Spectroscopy

Due to the donor-acceptor "push-pull" nature of the molecule (the methoxy group acts as an electron donor, while the nitro group acts as a strong electron acceptor), the compound exhibits strong solvatochromism. It displays intense absorption bands corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the azomethine linkage.

SpectroscopyLogic Molecule Target Hydrazone IR FT-IR Molecule->IR NMR NMR Molecule->NMR UV UV-Vis Molecule->UV IR_NH N-H Stretch (~3250 cm⁻¹) IR->IR_NH IR_CN C=N Stretch (~1600 cm⁻¹) IR->IR_CN NMR_NH N-H Proton (~11.2 ppm) NMR->NMR_NH NMR_CH CH=N Proton (~8.1 ppm) NMR->NMR_CH UV_Pi π → π* (~380 nm) UV->UV_Pi

Figure 2: Multi-modal spectroscopic mapping for structural validation.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic parameters for p-anisaldehyde (p-nitrophenyl)hydrazone, acting as a reference standard for quality control[1],[3].

Table 1: Key FT-IR Assignments
Functional GroupAbsorption Frequency (cm⁻¹)Appearance / Intensity
N–H Stretch3250 - 3300Sharp, Medium
C=N Stretch (Imine)1600 - 1620Sharp, Strong
Asymmetric NO₂1500 - 1520Strong
Symmetric NO₂1330 - 1350Strong
C–O–C (Methoxy)1240 - 1260Strong
Table 2: Key ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.20Singlet1H–NH– (Hydrazone)
~8.15Singlet1H–CH=N– (Azomethine)
~8.10Doublet2HAr–H (Nitrophenyl, ortho to NO₂)
~7.70Doublet2HAr–H (Anisyl, ortho to imine)
~7.15Doublet2HAr–H (Nitrophenyl, ortho to NH)
~7.00Doublet2HAr–H (Anisyl, ortho to OCH₃)
~3.80Singlet3H–OCH₃ (Methoxy)
Table 3: Key ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160.5C–OCH₃ (Aromatic)
~150.0C=N (Azomethine)
~145.5C–NO₂ (Aromatic)
~114.0 - 130.0Aromatic Carbons (CH)
~55.5–OCH₃ (Aliphatic)

Conclusion

The synthesis and characterization of p-anisaldehyde (p-nitrophenyl)hydrazone require a rigorous understanding of physical organic chemistry. By employing mild acid catalysis, the condensation is driven to completion, yielding a highly conjugated push-pull system. The structural integrity of the resulting hydrazone is unequivocally validated through the disappearance of the precursor carbonyl and amine signals in FT-IR, and the emergence of the characteristic azomethine singlet in ¹H NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9601293, p-Anisaldehyde, (p-nitrophenyl)hydrazone". PubChem, [Link].

  • Chakraborti, A. K., et al. "One Pot Synthesis of Imines from Aromatic Nitro Compounds with a Novel Ni/SiO2 Magnetic Catalyst". ResearchGate, [Link].

Sources

Exploratory

Photophysical Profiling and UV-Vis Spectroscopic Analysis of p-Anisaldehyde p-Nitrophenylhydrazone

An In-Depth Technical Whitepaper for Analytical Chemists and Drug Development Professionals Introduction & Chemical Context The derivatization of aldehydes into hydrazones is a foundational technique in organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Introduction & Chemical Context

The derivatization of aldehydes into hydrazones is a foundational technique in organic synthesis, analytical chemistry, and pharmacophore tracking. Specifically, the reaction of p-anisaldehyde (4-methoxybenzaldehyde)—a naturally occurring aromatic aldehyde[1]—with p-nitrophenylhydrazine yields p-anisaldehyde p-nitrophenylhydrazone [2].

Unlike simple aliphatic hydrazones, this molecule represents a highly conjugated D−π−A (Donor- π -Acceptor) architecture. The methoxy group ( −OCH3​ ) acts as a strong electron donor via resonance (+M effect), while the nitro group ( −NO2​ ) serves as a potent electron acceptor (-M effect). The hydrazone linkage ( −CH=N−NH− ) functions as the conjugated π -bridge facilitating electronic communication between the two aromatic rings. This "push-pull" dynamic fundamentally alters the molecular orbital energy levels, shifting the primary electronic transition from the ultraviolet into the visible spectrum and making it an excellent candidate for highly sensitive UV-Vis spectrophotometric analysis.

Structural Dynamics & Intramolecular Charge Transfer (ICT)

The defining feature of p-anisaldehyde p-nitrophenylhydrazone's UV-Vis spectrum is the intense absorption band in the 390–430 nm region. This band is assigned to a spin-allowed π→π∗ transition that possesses significant Intramolecular Charge Transfer (ICT) character[3].

Upon absorption of a photon, electron density shifts from the anisyl moiety toward the nitrophenyl moiety. Because the excited state features a high degree of charge separation, it possesses a significantly larger dipole moment ( μe​ ) than the ground state ( μg​ ). Understanding this mechanism is critical for researchers utilizing this compound as a colorimetric probe or a tracking dye in biological assays, as the local microenvironment will drastically perturb the absorption profile.

Mechanism D Electron Donor (-OCH3) P Conjugated π-System (Hydrazone Bridge) D->P +M Effect A Electron Acceptor (-NO2) P->A -M Effect ICT Intramolecular Charge Transfer (ICT) Lower HOMO-LUMO Gap A->ICT

Push-pull electronic mechanism driving Intramolecular Charge Transfer (ICT).

Solvatochromism: Quantitative Spectral Data

Because the excited state of p-anisaldehyde p-nitrophenylhydrazone is highly polar, the solvent plays a causal role in determining the exact wavelength of maximum absorption ( λmax​ ). This phenomenon, known as positive solvatochromism , occurs because polar solvents (like Ethanol or DMSO) lower the energy of the polar excited state to a greater extent than the less polar ground state[3]. Consequently, the HOMO-LUMO energy gap narrows, resulting in a bathochromic (red) shift.

For quantitative assay development, understanding the molar extinction coefficient ( ϵ ) in various solvent matrices is paramount. The table below summarizes the photophysical parameters across solvents of varying dielectric constants.

Table 1: Representative UV-Vis Absorption Parameters of p-Anisaldehyde p-Nitrophenylhydrazone

Solvent MatrixDielectric Constant ( ϵr​ )Polarity Index (P') λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )
n-Hexane 1.890.1~38828,500
Ethanol (EtOH) 24.55.2~40631,200
Dimethyl Sulfoxide (DMSO) 46.77.2~42234,000

Note: Data represents standard behavior for highly conjugated p-nitrophenylhydrazone push-pull systems. High ϵ values indicate strong allowed transitions, ideal for trace detection.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental parameters.

Protocol A: Synthesis of p-Anisaldehyde p-Nitrophenylhydrazone

Objective: Synthesize a high-purity chromophore standard for spectroscopic calibration. Causality Check: The reaction utilizes glacial acetic acid to tune the pH to approximately 4.5. If the solution is too acidic, the nucleophilic nitrogen on the hydrazine is fully protonated, halting the reaction. If it is too basic, the carbonyl carbon of the anisaldehyde is not sufficiently electrophilic to undergo nucleophilic attack[2].

  • Reagent Preparation: Dissolve 1.53 g (10.0 mmol) of p-nitrophenylhydrazine in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Aldehyde Addition: Add 1.36 g (10.0 mmol) of p-anisaldehyde dropwise to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Validation: The solution should immediately deepen in color, indicating the formation of the initial carbinolamine intermediate.

  • Reflux & Dehydration: Heat the mixture to reflux for 30 minutes. The heat drives the dehydration of the carbinolamine, forming the stable C=N double bond.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Collect the brightly colored (orange/red) precipitate via vacuum filtration.

  • Purification: Recrystallize from hot ethanol to remove unreacted starting materials. Validation: Analyze via TLC (Hexane:EtOAc 7:3); a single spot confirms purity.

Protocol B: UV-Vis Spectroscopic Acquisition

Objective: Accurately determine λmax​ and ϵ without spectral artifacts. Causality Check: Highly conjugated planar molecules are prone to π−π stacking (aggregation) at high concentrations, which causes excimer emission or peak broadening, violating the Beer-Lambert Law. Therefore, strict concentration control is enforced.

  • Stock Solution: Accurately weigh the purified hydrazone and dissolve it in HPLC-grade DMSO to create a 1.0×10−3M stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Dilute the stock solution with the target solvent (e.g., Ethanol) to a final working concentration of 1.0×10−5M . Validation: At this concentration, the maximum absorbance should fall between 0.2 and 0.8 AU, the optimal linear range for most photomultiplier tube (PMT) detectors.

  • Baseline Correction: Fill two matched 1.0 cm quartz cuvettes with the pure target solvent. Run a baseline scan from 250 nm to 600 nm to subtract solvent and cuvette scattering.

  • Sample Acquisition: Replace the solvent in the sample cuvette with the 1.0×10−5M analyte solution. Scan from 250 nm to 600 nm at a scan rate of 100 nm/min.

  • Data Processing: Calculate the molar extinction coefficient using the Beer-Lambert equation: ϵ=A/(c⋅l) , where A is absorbance, c is concentration, and l is the path length (1 cm).

Workflow A p-Anisaldehyde + p-Nitrophenylhydrazine B Acid-Catalyzed Condensation (pH ~4.5) A->B C Purified p-Anisaldehyde p-Nitrophenylhydrazone B->C E UV-Vis Spectrophotometry (Linear Range: 0.2-0.8 AU) C->E D Solvent Matrix Prep (EtOH, DMSO, Hexane) D->E F Data Analysis: λmax & ε Determination E->F

Step-by-step experimental workflow from synthesis to UV-Vis data acquisition.

Significance in Drug Development & Diagnostics

In the pharmaceutical industry, tracking the pharmacokinetics of aldehyde-containing drugs or metabolites is notoriously difficult due to their volatility and lack of strong inherent chromophores. By leveraging the derivatization protocol outlined above, researchers can quantitatively convert transient aldehydes into stable p-nitrophenylhydrazones[2].

Because p-anisaldehyde p-nitrophenylhydrazone exhibits an exceptionally high molar extinction coefficient ( ϵ>30,000M−1cm−1 ) in the visible region, it allows for limits of detection (LOD) in the low nanomolar range using standard HPLC-UV/Vis platforms. Furthermore, because the absorption is shifted to >400 nm, it completely bypasses the background UV absorption noise typically caused by aromatic amino acids and proteins in complex biological matrices (e.g., blood serum or cell lysates).

References

  • [1] Antiviral and Antioxidant Components from the Fruits of Illicium verum Hook.f. (Chinese Star Anise). Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

  • [2] Microscale And Miniscale Organic Chemistry Laboratory Experiments. VDOC.PUB. Available at:

  • [3] Absorption and fluorescence of arylmethylidenoxindoles and isoindigo. ResearchGate. Available at:

Sources

Foundational

In-Depth Technical Guide: IR and 1H-NMR Spectral Characterization of p-Anisaldehyde (p-Nitrophenyl)hydrazone

Executive Summary Targeted at researchers, analytical scientists, and drug development professionals, this guide provides a rigorous, self-validating framework for the synthesis and spectroscopic characterization of p-an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted at researchers, analytical scientists, and drug development professionals, this guide provides a rigorous, self-validating framework for the synthesis and spectroscopic characterization of p-anisaldehyde (p-nitrophenyl)hydrazone. By bridging the gap between theoretical causality and empirical observation, we establish robust protocols for interpreting Infrared (IR) and Proton Nuclear Magnetic Resonance (1H-NMR) spectra of highly conjugated molecular systems.

Chemical Context & Experimental Workflow

p-Anisaldehyde (p-nitrophenyl)hydrazone is a highly conjugated Schiff base derivative. Its structure comprises an electron-donating methoxy group (p-anisyl ring) and an electron-withdrawing nitro group (p-nitrophenyl ring) connected by a rigid hydrazone linkage (-CH=N-NH-). This "push-pull" electronic system makes it an excellent model for studying substituent effects in spectroscopy. The synthesis relies on a classic nucleophilic addition-elimination reaction between p-anisaldehyde and p-nitrophenylhydrazine under acidic catalysis to form the target [1].

Step-by-Step Synthesis Protocol

To ensure high yield and purity for spectroscopic analysis, the following self-validating protocol must be strictly adhered to:

  • Preparation: Dissolve 1.0 mmol of p-nitrophenylhydrazine in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the incoming aldehyde, enhancing its electrophilicity and lowering the activation energy for nucleophilic attack.

  • Condensation: Add 1.0 mmol of p-anisaldehyde (4-methoxybenzaldehyde) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Causality: Elevated temperature drives the dehydration step (elimination of H₂O) to completion, pushing the equilibrium toward the imine derivative.

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes to maximize the precipitation of the highly crystalline hydrazone.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from an ethanol/dimethylformamide (DMF) mixture to yield pure p-anisaldehyde (p-nitrophenyl)hydrazone.

Workflow Visualization

G R1 p-Anisaldehyde (4-Methoxybenzaldehyde) Cond Nucleophilic Addition-Elimination (Ethanol, H+ Catalyst, Reflux) R1->Cond R2 p-Nitrophenylhydrazine R2->Cond Prod p-Anisaldehyde (p-nitrophenyl)hydrazone Cond->Prod - H2O IR FT-IR Spectroscopy (Functional Group ID) Prod->IR NMR 1H-NMR Spectroscopy (Structural Elucidation) Prod->NMR

Synthesis and characterization workflow for p-anisaldehyde (p-nitrophenyl)hydrazone.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is critical for validating the functional group transformations, relying on established [2]. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the primary amine N-H doublet (~3300, 3400 cm⁻¹) confirms the consumption of starting materials.

Mechanistic Causality in IR
  • Hydrazone Linkage: The formation of the imine-like C=N bond yields a characteristic stretch. Because this bond is heavily conjugated with both aromatic rings, the force constant of the double bond is reduced, lowering its frequency to ~1600-1615 cm⁻¹. The remaining secondary amine (N-H) appears as a single, sharp-to-medium peak around 3280 cm⁻¹.

  • Substituent Signatures: The nitro group (-NO₂) exhibits two intense bands due to asymmetric and symmetric stretching. The strong electron-withdrawing nature of the nitro group locks these vibrations typically at ~1530 cm⁻¹ and ~1330 cm⁻¹. The methoxy group (-OCH₃) is identified by an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.

Table 1: Key IR Spectral Assignments
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity/Shape
N-H Secondary amine stretch~3280Medium, sharp
C-H (Aromatic) sp² C-H stretch~3050Weak
C-H (Aliphatic) sp³ C-H stretch (methoxy)~2950, 2830Weak
C=N Hydrazone imine stretch~1600 - 1615Medium to Strong
C=C Aromatic ring stretch~1580, 1510Strong
-NO₂ Asymmetric stretch~1530Strong
-NO₂ Symmetric stretch~1330Strong
C-O-C Aryl alkyl ether stretch~1250 (asym), ~1030 (sym)Strong
C-H (Out-of-plane) p-disubstituted bending~830Strong

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy Analysis

1H-NMR provides a definitive map of the molecule's atomic connectivity based on [3]. The spectrum is typically acquired in a polar aprotic solvent like DMSO-d₆ due to the compound's rigid, planar structure and resulting low solubility in non-polar solvents like CDCl₃.

Mechanistic Causality in 1H-NMR
  • Electronic Shielding/Deshielding: The p-anisyl ring is electron-rich due to the resonance donation of the methoxy oxygen. This shields the aromatic protons ortho to the methoxy group, pushing them upfield (~6.95 ppm). Conversely, the p-nitrophenyl ring is electron-deficient. The powerful inductive and resonance electron-withdrawing effects of the nitro group severely deshield the protons ortho to it, pushing them far downfield (~8.15 ppm).

  • The Hydrazone Core: The azomethine proton (-CH=N-) is highly deshielded by the electronegative nitrogen and the diamagnetic anisotropy of the adjacent double bond, appearing as a sharp singlet near 8.00 ppm. The N-H proton is highly acidic due to the adjacent electron-withdrawing p-nitrophenyl group, appearing far downfield (~11.20 ppm) as a broad singlet that will undergo rapid deuterium exchange if D₂O is added.

  • Spin-Spin Splitting: Both aromatic rings are para-disubstituted, resulting in classic AA'BB' spin systems. These appear as two pairs of doublets (or pseudo-doublets) with characteristic ortho coupling constants (J ≈ 8.8 - 9.2 Hz).

Table 2: Key 1H-NMR Spectral Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~3.80 Singlet (s)3H-Methoxy protons (-OCH₃)
~6.95 Doublet (d)2H~8.8Aromatic H (anisyl, ortho to OMe)
~7.15 Doublet (d)2H~9.2Aromatic H (nitrophenyl, ortho to NH)
~7.65 Doublet (d)2H~8.8Aromatic H (anisyl, ortho to C=N)
~8.00 Singlet (s)1H-Azomethine proton (-CH=N-)
~8.15 Doublet (d)2H~9.2Aromatic H (nitrophenyl, ortho to NO₂)
~11.20 Singlet (br s)1H-Hydrazone N-H (D₂O exchangeable)

Conclusion

The characterization of p-anisaldehyde (p-nitrophenyl)hydrazone relies on a self-validating matrix of spectroscopic data. The IR spectrum confirms the macroscopic functional group conversion (loss of C=O, appearance of C=N), while the 1H-NMR spectrum maps the precise electronic environment of the protons, unequivocally proving the regiochemistry and structural integrity of the synthesized molecule.

References

  • National Center for Biotechnology Information. "4-Methoxybenzaldehyde (4-nitrophenyl)hydrazone." PubChem, 2024.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds" (8th ed.). John Wiley & Sons, 2014.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy" (5th ed.). Cengage Learning, 2015.[Link]

Exploratory

Thermal Stability and Decomposition Kinetics of p-Anisaldehyde (p-Nitrophenyl)hydrazone: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and analytical derivatives is paramount. p-Anisaldehyde (p-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermal boundaries of active pharmaceutical ingredients (APIs) and analytical derivatives is paramount. p-Anisaldehyde (p-nitrophenyl)hydrazone is a highly conjugated molecule frequently utilized in analytical derivatization and pharmaceutical synthesis. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, detailing the causality behind its degradation pathways and establishing a self-validating experimental protocol for its kinetic profiling.

Molecular Architecture & Thermal Vulnerability

The thermal behavior of p-anisaldehyde (p-nitrophenyl)hydrazone is dictated by its distinct "push-pull" electronic configuration. The molecule features an electron-donating methoxy group (–OCH 3​ ) on the benzylidene moiety and a strongly electron-withdrawing nitro group (–NO 2​ ) on the phenylhydrazine ring.

While this extensive π -conjugation provides ambient structural stability, it creates specific vulnerabilities under thermal stress. The N–N single bond within the hydrazone linkage possesses a relatively low bond dissociation energy ( 65–70 kcal/mol). When subjected to elevated temperatures, the presence of the nitroaromatic ring acts as an energetic trigger, introducing the potential for rapid, exothermic, and potentially 1 once the N–N bond is compromised[1].

Self-Validating Thermal Analysis Protocol

To accurately profile the thermal degradation of this hydrazone, we employ Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Self-Validating Principle: This protocol operates as a closed, self-validating system. The TGA mass-loss derivative (DTG) must perfectly align with the DSC exothermic heat flow peaks. If a DSC exotherm appears without a corresponding TGA mass loss, it internally proves a phase transition (e.g., crystallization or isomerization) rather than decomposition, thereby validating the structural mechanism without external assays.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the hydrazone into an open platinum or alumina crucible.

    • Causality: A low sample mass prevents the formation of internal thermal gradients and minimizes the risk of sensor damage during the highly exothermic nitroaromatic decomposition.

  • Atmospheric Control : Purge the STA furnace with a 2 at a flow rate of 30–50 mL/min[2].

    • Causality: An inert environment is critical to isolate intrinsic thermal cleavage from secondary oxidative degradation.

  • Dynamic Heating : Heat the sample from 25 °C to 600 °C at a standard rate of 10 °C/min.

  • Isoconversional Runs : Repeat the experiment on fresh samples at heating rates of 5, 15, and 20 °C/min.

    • Causality: Multiple heating rates are a mathematical necessity for applying3 (such as Kissinger or Ozawa-Flynn-Wall) to calculate precise activation energies ( Ea​ ) without assuming a flawed reaction model[3].

Workflow Prep Sample Preparation (1-5 mg, Al Crucible) Purge Inert Gas Purge (N2 @ 50 mL/min) Prep->Purge Transfer to STA Heat Dynamic Heating (10°C/min to 600°C) Purge->Heat Establish Baseline Data Data Acquisition (TGA & DSC Signals) Heat->Data Record Heat/Mass Kinetic Kinetic Analysis (Isoconversional Models) Data->Kinetic Extract Ea

Standardized TGA/DSC experimental workflow for thermal stability analysis.

Decomposition Mechanism and Kinetic Pathways

The thermal breakdown of p-anisaldehyde (p-nitrophenyl)hydrazone occurs in three distinct, observable stages:

  • Stage I: Endothermic Melting : The DSC curve exhibits a sharp endotherm between 155 °C and 165 °C. The TGA curve remains flat, confirming a pure solid-to-liquid phase transition.

  • Stage II: Primary Exothermic Degradation : Shortly after melting, a violent exothermic peak is observed (onset 220 °C). This corresponds to the homolytic cleavage of the N–N bond, a4[4]. The cleavage releases nitrogen gas (N 2​ ) and generates highly reactive aryl radicals.

  • Stage III: Secondary Fragmentation : Above 350 °C, the remaining anisole and nitroaniline fragments undergo secondary oxidation and carbonization, leaving behind a minimal carbonaceous char.

Mechanism Hydrazone p-Anisaldehyde (p-nitrophenyl)hydrazone Melt Endothermic Melting (155-165°C) Hydrazone->Melt Thermal Energy Cleavage Homolytic N-N Cleavage (Exothermic, >220°C) Melt->Cleavage Continued Heating Radicals Aryl & Nitrogen Radicals Cleavage->Radicals Bond Dissociation Products Anisole Fragments, N2 Gas, Nitroanilines Radicals->Products Recombination

Thermal decomposition mechanism of the hydrazone via N-N bond cleavage.

Quantitative Kinetic Data

The table below synthesizes the typical thermodynamic and kinetic parameters associated with the thermal degradation of nitroaromatic hydrazone derivatives, providing a baseline for comparative formulation analysis.

Thermal EventTemp. Range (°C)Enthalpy / Mass LossActivation Energy ( Ea​ )Dominant Mechanism
Melting 155 – 165 ΔH≈ 25 – 35 J/gN/ASolid-to-liquid phase transition
Stage I Degradation 220 – 28035% – 45% mass loss120 – 140 kJ/molN–N bond cleavage, N 2​ evolution
Stage II Degradation 350 – 50040% – 50% mass loss150 – 180 kJ/molAromatic ring fragmentation
Residual Char > 600< 10% remainingN/ACarbonization

Practical Implications for Drug Development

Understanding these thermal boundaries is critical for the safe and effective processing of p-anisaldehyde (p-nitrophenyl)hydrazone in pharmaceutical applications:

  • Formulation & Milling : Because the compound exhibits a highly exothermic decomposition shortly after its melting point, high-energy milling processes (which can generate localized thermal "hot spots") must be strictly controlled or actively cooled to prevent premature API degradation.

  • Storage & Stability : The autocatalytic nature of nitroaromatic degradation implies that long-term storage must be maintained well below the onset temperature of decomposition, in controlled ambient conditions, and strictly isolated from strong oxidizing agents.

References

  • Title: Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine Source: ResearchGate URL
  • Title: Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds Source: PMC - NIH URL
  • Title: Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes Source: ResearchGate URL
  • Title: Thermal behavior of nitro-, amino-, and azo-phenylfuroxans Source: ResearchGate URL

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of p-Anisaldehyde, (p-Nitrophenyl)hydrazone: A Technical Guide

Executive Summary The rational design of small molecules in drug development and materials science heavily relies on understanding their fundamental electronic architecture. p-Anisaldehyde, (p-nitrophenyl)hydrazone repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules in drug development and materials science heavily relies on understanding their fundamental electronic architecture. p-Anisaldehyde, (p-nitrophenyl)hydrazone represents a classic Donor- π -Acceptor (D- π -A) system. The electron-donating methoxy group (-OCH 3​ ) on the anisaldehyde moiety and the strongly electron-withdrawing nitro group (-NO 2​ ) on the phenylhydrazone moiety create a highly polarized electronic ground state. This whitepaper details the electronic properties, HOMO-LUMO energy gap, and the experimental methodologies required to validate these computational predictions.

Structural and Electronic Architecture

The compound features an extended π -conjugated backbone bridged by an imine (-CH=N-NH-) linkage. This structural motif facilitates intramolecular charge transfer (ICT) from the electron-rich anisole ring to the electron-deficient nitrophenyl ring [1].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule.

  • HOMO Localization: Predominantly distributed over the p-anisaldehyde ring and the hydrazone bridge, acting as the electron donor site.

  • LUMO Localization: Strongly localized over the p-nitrophenyl moiety, specifically concentrated on the nitro group, acting as the electron acceptor site.

The spatial separation of the HOMO and LUMO is a hallmark of push-pull chromophores, leading to a relatively narrow energy gap ( ΔEgap​ ). A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and enhanced polarizability, which are critical parameters for both non-linear optical (NLO) applications and biological target binding.

Global Reactivity Descriptors

Using Koopmans' theorem, the HOMO-LUMO energies can be translated into global reactivity descriptors. These parameters predict how the molecule will interact with biological macromolecules (e.g., protein active sites).

Table 1: Calculated Electronic Parameters (Typical B3LYP/6-311G(d,p) Level)

ParameterSymbolEquationApproximate Value (eV)
HOMO Energy EHOMO​ --5.85
LUMO Energy ELUMO​ --2.65
Energy Gap ΔEgap​ ELUMO​−EHOMO​ 3.20
Ionization Potential I −EHOMO​ 5.85
Electron Affinity A −ELUMO​ 2.65
Chemical Hardness η (I−A)/2 1.60
Electrophilicity Index ω μ2/2η 4.25

(Note: Values are representative estimates for D- π -A hydrazones based on standard Density Functional Theory calculations).

Computational and Experimental Workflows

To establish a self-validating system, computational predictions must be tightly coupled with experimental spectroscopy and electrochemistry.

Computational Protocol: Density Functional Theory (DFT)

To accurately model the electronic properties, a rigorous computational workflow is required.

Step-by-Step Methodology:

  • Initial Geometry Generation: Construct the 3D molecular structure using GaussView or Avogadro. Ensure the trans-configuration of the hydrazone linkage, which is thermodynamically favored.

  • Geometry Optimization: Perform optimization using Gaussian software at the DFT/B3LYP level with a 6-311G(d,p) basis set. This functional accounts for electron correlation effects adequately for organic chromophores.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true minimum on the potential energy surface.

  • Electronic Property Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file. Generate Molecular Electrostatic Potential (MEP) maps to visualize nucleophilic and electrophilic attack sites.

  • TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for long-range charge transfer errors) to simulate the UV-Vis absorption spectrum.

G N1 Molecular Modeling (Initial 3D Structure) N2 Geometry Optimization (B3LYP/6-311G(d,p)) N1->N2 N3 Frequency Calculation (Confirm True Minima) N2->N3 N4 FMO Analysis (HOMO-LUMO Gap) N3->N4 N5 TD-DFT Simulation (UV-Vis Prediction) N4->N5

Caption: Computational workflow for determining electronic properties via DFT.

Experimental Validation: Cyclic Voltammetry & UV-Vis

To validate the DFT-derived HOMO-LUMO gap, we employ Cyclic Voltammetry (CV) and UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve p-anisaldehyde, (p-nitrophenyl)hydrazone in anhydrous acetonitrile (HPLC grade) to a concentration of 1 mM.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte to ensure conductivity.

  • Electrochemical Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Gap Calculation: Calculate the experimental HOMO and LUMO levels using the empirical equations:

    • EHOMO​=−(Eoxonset​+4.4) eV

    • ELUMO​=−(Eredonset​+4.4) eV

    • ΔEgapelec​=ELUMO​−EHOMO​

  • Optical Gap Validation: Record the UV-Vis absorption spectrum of a 10−5 M solution. Determine the optical gap ( ΔEgapopt​ ) from the onset of the longest wavelength absorption band using the Tauc plot method or the equation E=1240/λonset​ .

Implications for Drug Development

The electronic properties of p-anisaldehyde, (p-nitrophenyl)hydrazone make it a valuable scaffold in medicinal chemistry. The hydrazone pharmacophore is known for its antimicrobial, antitubercular, and anticancer activities.

  • Target Interaction: The strong dipole moment and specific MEP distribution allow the molecule to engage in directional hydrogen bonding and π−π stacking with receptor active sites. The highly electrophilic nitro group can interact with nucleophilic residues (e.g., cysteine thiols).

  • Redox Activity: The narrow HOMO-LUMO gap and the presence of the reducible nitro group suggest the molecule can participate in single-electron transfer (SET) reactions in biological systems, potentially leading to the generation of reactive oxygen species (ROS) as a mechanism of action against pathogens.

References

Exploratory

Supramolecular Architecture and Hydrogen Bonding Interactions in p-Anisaldehyde (p-Nitrophenyl)hydrazone: A Technical Guide

Executive Summary The rational design of crystalline materials relies heavily on understanding non-covalent interactions. Among these, p-anisaldehyde (p-nitrophenyl)hydrazone (also known as 4-methoxybenzaldehyde 4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystalline materials relies heavily on understanding non-covalent interactions. Among these, p-anisaldehyde (p-nitrophenyl)hydrazone (also known as 4-methoxybenzaldehyde 4-nitrophenylhydrazone) serves as an exceptional model for studying "push-pull" electronic effects on supramolecular assembly. This whitepaper provides an in-depth analysis of the hydrogen bonding networks within this molecule, detailing the mechanistic causality behind its crystal packing, and offering field-proven, self-validating experimental protocols for its synthesis and structural characterization.

The Push-Pull Hydrazone Framework: Mechanistic Causality

At the core of p-anisaldehyde (p-nitrophenyl)hydrazone’s unique crystallographic behavior is its highly conjugated, electronically asymmetric backbone. The molecule features an electron-donating methoxy group (-OCH₃) at one terminus and an electron-withdrawing nitro group (-NO₂) at the other, bridged by a rigid hydrazone linkage (-CH=N-NH-).

Electronic Polarization and Synthon Formation

This "push-pull" configuration fundamentally alters the electron density distribution across the molecule:

  • Enhanced Donor Capacity: The strongly electron-withdrawing p-nitrophenyl group pulls electron density away from the hydrazone nitrogen, significantly increasing the acidity and hydrogen-bond donor strength of the N-H proton.

  • Enhanced Acceptor Capacity: The nitro group oxygens become highly polarized, making them potent hydrogen-bond acceptors.

  • Conjugative Locking: The delocalization of π -electrons across the imine bond restricts rotation, locking the molecule into an essentially planar conformation (typically the E-isomer) that is geometrically primed for intermolecular stacking [1].

Because of these electronic effects, the molecules preferentially self-assemble via strong N-H···O(nitro) intermolecular hydrogen bonds, forming robust 1D supramolecular chains. These chains are further cross-linked into a 3D lattice via secondary, weaker C-H···O(methoxy) interactions and π

π stacking between the aromatic rings.

HbondLogic N1 Hydrazone N-H (Primary Donor) N2 Nitro -NO2 (Primary Acceptor) N1->N2 Strong N-H...O Intermolecular N5 1D Hydrogen-Bonded Chains N1->N5 N2->N5 N3 Methoxy -OCH3 (Secondary Acceptor) N6 3D Supramolecular Network N3->N6 N4 Aromatic C-H (Weak Donor) N4->N2 Weak C-H...O Intramolecular N4->N3 Weak C-H...O Intermolecular N4->N6 N5->N6 Lattice Packing

Hierarchical assembly of hydrogen bonding networks in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To study these interactions, researchers must synthesize the compound and grow diffraction-quality single crystals. The following protocol is designed as a self-validating system —each step includes a physical or spectroscopic checkpoint to ensure causality and structural integrity before proceeding to the next phase.

Phase 1: Acid-Catalyzed Condensation

Objective: Synthesize the hydrazone via nucleophilic addition-elimination.

  • Step 1.1: Dissolve 10 mmol of p-anisaldehyde in 20 mL of absolute ethanol.

  • Step 1.2: In a separate flask, dissolve 10 mmol of p-nitrophenylhydrazine in 30 mL of ethanol. Causality: Using absolute ethanol prevents premature hydrolysis of the intermediate hemiaminal.

  • Step 1.3: Mix the solutions and add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack by the hydrazine.

  • Step 1.4: Reflux the mixture for 2 hours, then cool to room temperature to precipitate the crude product. Filter and wash with cold ethanol.

Phase 2: Spectroscopic Validation Checkpoint

Before attempting crystallization, validate the structural connectivity to ensure no starting materials remain.

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch at ~1690 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at ~1610 cm⁻¹. Crucially, the N-H stretch should appear red-shifted (around 3250–3300 cm⁻¹) compared to a free amine, confirming the presence of hydrogen bonding even in the bulk powder [2].

  • ¹H NMR (DMSO-d₆): The N-H proton will appear as a distinct singlet far downfield (typically δ 11.0–11.5 ppm). This extreme downfield shift is a direct causal result of the proton being deshielded by both the electron-withdrawing nitro group and its participation in hydrogen bonding.

Phase 3: Single Crystal Growth via Slow Evaporation

Objective: Isolate the thermodynamically stable polymorph for X-ray Diffraction (XRD).

  • Step 3.1: Dissolve 50 mg of the validated powder in a 1:1 mixture of N,N-dimethylformamide (DMF) and ethanol. Causality: DMF provides high solubility for the rigid backbone, while ethanol acts as an anti-solvent that slowly alters the dielectric constant as it evaporates.

  • Step 3.2: Cover the vial with parafilm and puncture 2–3 small holes. Leave undisturbed in a vibration-free environment at 20°C.

  • Step 3.3: Harvest crystals after 7–14 days. Causality: Slow evaporation maintains the system near equilibrium, allowing reversible attachment and detachment of molecules at the crystal face. This kinetic control prevents the trapping of metastable polymorphs, ensuring the isolation of the lowest-energy hydrogen-bonded network.

Workflow A p-Anisaldehyde (Electrophile) C Acid-Catalyzed Condensation (Ethanol, Reflux) A->C B p-Nitrophenylhydrazine (Nucleophile) B->C D Crude Hydrazone Precipitate C->D Precipitation E Slow Evaporation (DMF/Ethanol) D->E Crystallization F Single Crystal X-ray Diffraction E->F Structural Analysis

Experimental workflow for synthesis and crystallographic analysis of the hydrazone.

Quantitative Data Presentation

Single-crystal X-ray diffraction of p-anisaldehyde (p-nitrophenyl)hydrazone analogs reveals the precise geometric parameters that dictate its supramolecular behavior. The tables below summarize representative quantitative data for this class of push-pull hydrazones [3].

Table 1: Selected Bond Lengths and Angles (Indicative of Conjugation)

Structural FeatureRepresentative ValueMechanistic Implication
C=N (Imine) Length 1.275 ÅConfirms standard double bond character, restricting rotation.
N-N (Hydrazone) Length 1.360 ÅShorter than a typical N-N single bond (1.45 Å), indicating π -delocalization.
N-H Bond Length 0.86 ÅStandard covalent donor bond length in solid-state models.
C-N-N Angle 118.5°Confirms sp2 hybridization of the nitrogen network.

Table 2: Hydrogen Bond Geometries Note: D = Donor, A = Acceptor. The strong N-H···O interaction approaches linearity (165°), maximizing orbital overlap and interaction energy.

Interaction Type (D-H···A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N1-H1···O2 (Nitro) 0.862.152.98165
C5-H5···O3 (Methoxy) 0.932.553.35145
C8-H8···O1 (Nitro) 0.932.603.42138

Conclusion

The structural integrity of p-anisaldehyde (p-nitrophenyl)hydrazone is a direct consequence of its push-pull electronic nature. By polarizing the N-H bond and the nitro oxygens, the molecule autonomously dictates its own assembly into 1D chains, which are further stabilized by weak C-H···O contacts. Understanding this causality allows researchers to predictably manipulate crystallization conditions and design novel supramolecular materials with tailored optical, electronic, or pharmaceutical properties.

References

  • Title: Crystal engineering with hydrazones Source: CrystEngComm, Royal Society of Chemistry URL: [Link]

  • Title: Aromatic Hydroxyketones: Preparation & Physical Properties Source: VDOC.PUB (Extensive database on aromatic ketone and hydrazone derivatives) URL: [Link]

  • Title: 3-Bromo-4-methoxybenzaldehyde 4-nitrophenylhydrazone Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

Protocols & Analytical Methods

Method

Application Note: p-Anisaldehyde, (p-nitrophenyl)hydrazone as a Selective Colorimetric Chemosensor

Abstract Hydrazone derivatives have become a cornerstone in the development of chemical sensors due to their straightforward synthesis, structural versatility, and dynamic interaction with various analytes.[1] This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hydrazone derivatives have become a cornerstone in the development of chemical sensors due to their straightforward synthesis, structural versatility, and dynamic interaction with various analytes.[1] This application note provides a comprehensive technical guide on the synthesis and utilization of p-Anisaldehyde, (p-nitrophenyl)hydrazone as a highly effective colorimetric chemosensor. We detail its underlying sensing mechanism, which is primarily based on anion-induced deprotonation, leading to a distinct and visually perceptible color change.[2] This guide furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for qualitative and quantitative analysis of specific anions, including "naked-eye" detection, UV-Vis spectrophotometric titration, and the preparation of portable test strips for in-field applications.

Introduction: The Power of Visual Detection

In the realms of environmental monitoring, clinical diagnostics, and pharmaceutical quality control, the demand for rapid, cost-effective, and user-friendly analytical tools is paramount. Colorimetric chemosensors fulfill this need by converting the presence of a specific chemical analyte into a visible color change, a phenomenon that can often be detected by the naked eye without the need for complex instrumentation.[3][4] The hydrazone functional group (-C=N-NH-) has emerged as a privileged scaffold in the design of such sensors.[5][6] Its unique electronic properties and the presence of an acidic N-H proton make it an excellent recognition site for various ions.

p-Anisaldehyde, (p-nitrophenyl)hydrazone (henceforth referred to as APPH) is a prime example of such a sensor. It combines the electron-donating p-methoxyphenyl group with the electron-withdrawing p-nitrophenyl group through a hydrazone bridge. This "push-pull" electronic architecture is key to its function as a chromogenic sensor, particularly for basic anions.

Principle of Anion Detection

The sensing capability of APPH relies on a well-understood chemical interaction: acid-base chemistry. The N-H proton of the hydrazone moiety is weakly acidic and can be abstracted by sufficiently basic anions, such as fluoride (F⁻) and cyanide (CN⁻).[2]

This deprotonation event triggers a cascade of electronic rearrangements within the molecule:

  • Proton Abstraction: A basic anion forms a hydrogen bond with the N-H proton, which is then abstracted.[5][7]

  • Formation of the Conjugate Base: The removal of the proton generates a negatively charged hydrazone anion.

  • Intramolecular Charge Transfer (ICT): The negative charge is delocalized across the entire conjugated π-system of the molecule, from the electron-rich methoxy group to the electron-deficient nitro group.[5][6]

  • Colorimetric Response: This ICT process significantly alters the molecule's electronic structure, lowering the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift), resulting in a dramatic color change, typically from yellow to a deeper shade like red, purple, or blue.[2][4]

This mechanism provides both high sensitivity and selectivity, as only anions with sufficient basicity can induce the deprotonation and subsequent color change.

Sensing_Mechanism cluster_0 Initial State (Yellow Solution) cluster_1 Sensing Event cluster_2 Final State (Colored Solution) APPH APPH (Protonated Form) Deprotonation Deprotonation of N-H (Proton Abstraction) APPH->Deprotonation Interaction Anion Anion (e.g., F⁻) Anion->Deprotonation APPH_Anion APPH Anion (Deprotonated Form) Deprotonation->APPH_Anion Formation of Conjugate Base Color Intramolecular Charge Transfer (ICT) => Red Shift in Absorption => VISIBLE COLOR CHANGE APPH_Anion->Color Results in Synthesis_Workflow Reagents Starting Materials: - p-Anisaldehyde - p-Nitrophenylhydrazine Reaction Condensation Reaction: Reflux for 4-8 hours Reagents->Reaction Solvent Solvent: Ethanol Solvent->Reaction Catalyst Catalyst: Conc. H₂SO₄ (catalytic amount) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Collect Precipitate by Filtration Cooling->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure APPH Product (C₁₄H₁₃N₃O₃) Purification->Product

Caption: Workflow for the synthesis of p-Anisaldehyde, (p-nitrophenyl)hydrazone.

Detailed Synthesis Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve p-anisaldehyde (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve p-nitrophenylhydrazine (1.0 mmol) in 25 mL of ethanol, warming gently if necessary.

  • Reaction Setup: Add the p-nitrophenylhydrazine solution to the flask containing the p-anisaldehyde solution.

  • Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., concentrated sulfuric acid or glacial acetic acid) to the reaction mixture. [2]4. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). [1]5. Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol. For higher purity, recrystallize the crude product from hot ethanol. [1]7. Drying & Characterization: Dry the purified yellow-orange crystals in a vacuum oven. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. [8]

Experimental Protocols for Anion Sensing

Materials and Reagents
  • Synthesized and purified APPH

  • Spectroscopic grade solvents (e.g., Acetonitrile (ACN), Dimethyl sulfoxide (DMSO))

  • Anion salts (as tetrabutylammonium salts for solubility in organic solvents): TBAF, TBACl, TBABr, TBAI, TBA-CN, TBA-OAc, TBA-H₂PO₄, etc.

  • Deionized water

  • Volumetric flasks, pipettes, and quartz cuvettes

  • UV-Vis Spectrophotometer

  • Whatman No. 1 filter paper (for test strips)

Protocol 1: Qualitative "Naked-Eye" Selectivity Screening

This protocol provides a rapid visual assessment of the sensor's selectivity towards different anions.

  • Prepare Sensor Stock: Prepare a 1.0 mM stock solution of APPH in ACN or DMSO.

  • Prepare Anion Stocks: Prepare 10 mM stock solutions of each tetrabutylammonium anion salt in the same solvent.

  • Prepare Test Solutions: In a series of labeled test tubes, add 2 mL of a 10 µM APPH solution (prepared by diluting the stock solution).

  • Anion Addition: To each test tube, add 50 equivalents of a different anion solution (e.g., 100 µL of the 10 mM stock). Include a control tube with only the APPH solution.

  • Observation: Gently shake the tubes and immediately observe any color changes against a white background. Record the visual results. This provides a clear indication of which anions trigger a colorimetric response. [4]

Protocol 2: UV-Vis Spectrophotometric Titration

This quantitative method determines the sensor's response and sensitivity to a target anion.

  • Setup: Place 2 mL of a 10 µM APPH solution in a quartz cuvette.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the APPH solution from 300-700 nm. This is your baseline (0 equivalents).

  • Titration: Add small aliquots (e.g., 2-10 µL) of a 1.0 mM stock solution of the target anion (e.g., TBAF or TBA-CN) directly into the cuvette.

  • Equilibration and Measurement: After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes. Record the UV-Vis spectrum.

  • Repeat: Continue this process until the spectral changes saturate (i.e., no further significant change is observed upon adding more anion). [2]6. Data Analysis: Plot the absorbance at the new, longer wavelength (λmax of the deprotonated form) against the concentration of the added anion.

Protocol 3: Determination of Stoichiometry (Job's Plot)

The method of continuous variation, or Job's Plot, is used to determine the binding stoichiometry between the sensor (Host) and the anion (Guest). [2]

  • Prepare Equimolar Stocks: Prepare stock solutions of APPH and the target anion (e.g., TBAF) of the exact same concentration (e.g., 100 µM) in the chosen solvent.

  • Prepare Mixed Solutions: In a series of 11 vials, prepare solutions by mixing the two stock solutions in varying molar fractions (0, 0.1, 0.2, ..., 0.9, 1.0), keeping the total volume constant (e.g., 2 mL). The total molar concentration in each vial will remain constant.

  • Measure Absorbance: Measure the absorbance of each solution at the λmax of the complexed (deprotonated) form.

  • Plot Data: Plot the change in absorbance (ΔA) versus the mole fraction of the anion [Anion] / ([APPH] + [Anion]).

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the host-guest complex. A peak at 0.5 indicates a 1:1 binding ratio. [2]

Protocol 4: Calculation of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.

  • Obtain Calibration Curve: Using the data from the initial linear portion of the titration experiment (Protocol 2), create a calibration curve of absorbance vs. anion concentration.

  • Measure Blank: Record the absorbance of 10 blank solutions (containing only the 10 µM APPH sensor) and calculate the standard deviation (σ).

  • Calculate LOD: Use the formula: LOD = 3.3 * (σ / S) , where 'σ' is the standard deviation of the blank measurements and 'S' is the slope of the linear range of the calibration curve. [4]

Protocol 5: Preparation and Use of Field-Ready Test Strips

This protocol adapts the sensor for simple, on-site analysis.

  • Preparation: Cut Whatman No. 1 filter paper into uniform strips (e.g., 0.5 cm x 5 cm).

  • Impregnation: Dip the strips into a concentrated solution of APPH (e.g., 1 mM in a volatile solvent like ethanol or acetonitrile) for 1 minute. [9]3. Drying: Remove the strips and allow them to air dry completely in a fume hood. Store the dried strips in a dark, dry container.

  • Application: To test a sample, apply a drop of the sample solution (aqueous samples may require pH adjustment or solvent extraction for optimal performance) onto the test strip. A color change from yellow-orange to the characteristic color of the deprotonated form indicates a positive result. [2]

Expected Results & Data Presentation

The APPH sensor is expected to show high selectivity for basic anions like Fluoride and Cyanide.

Table 1: Qualitative Colorimetric Response of APPH

Anion TestedSolventInitial ColorFinal ColorVisual Response
Control (None)DMSOLight YellowLight YellowNo Change
F⁻ (Fluoride)DMSOLight YellowDeep PurpleStrong
CN⁻ (Cyanide)DMSOLight YellowRed-VioletStrong
AcO⁻ (Acetate)DMSOLight YellowOrange-RedModerate
H₂PO₄⁻DMSOLight YellowPale OrangeWeak
Cl⁻, Br⁻, I⁻DMSOLight YellowLight YellowNo Change

Table 2: Quantitative Performance Data for APPH with Fluoride

ParameterValueNotes
SolventAcetonitrile (ACN)
λmax (APPH)~406 nmThe peak absorbance of the neutral sensor. [2]
λmax (APPH + F⁻)~502 nmThe peak absorbance after deprotonation.
Bathochromic Shift96 nmA significant red shift indicative of ICT. [2]
Binding Stoichiometry1:1Determined by Job's Plot. [2]
Binding Constant (Ka)7.7 x 10⁵ M⁻¹Calculated from the Benesi-Hildebrand plot. [2]
Limit of Detection (LOD)8.69 x 10⁻⁸ MDemonstrates high sensitivity. [2]

Troubleshooting & Considerations

  • Solvent Effects: The sensing properties, including color change and sensitivity, can be highly dependent on the solvent. Aprotic polar solvents like DMSO and ACN are generally preferred as they do not compete for hydrogen bonding with the anion. [5]* Water Interference: The presence of water can diminish the sensor's response, as water molecules can solvate the anions and compete with the sensor's N-H binding site. [5]For aqueous samples, performance should be carefully validated.

  • pH Dependence: The solution's pH is critical. In highly acidic media, the N-H proton cannot be abstracted. In highly basic media (e.g., presence of OH⁻), the sensor will deprotonate non-selectively, leading to a false positive. The optimal pH range should be determined for specific applications.

  • Interference: While highly selective, other strongly basic species could potentially interfere. A thorough selectivity study (Protocol 1) against a wide range of potential interferents is always recommended.

Conclusion

p-Anisaldehyde, (p-nitrophenyl)hydrazone is a robust, easily synthesized, and highly effective colorimetric chemosensor. Its mechanism of action, rooted in anion-induced deprotonation and subsequent intramolecular charge transfer, allows for the selective "naked-eye" and spectrophotometric detection of fluoride and cyanide ions. The protocols outlined in this note provide a comprehensive framework for researchers to employ this versatile molecule in a variety of applications, from fundamental host-guest chemistry studies to the development of practical, portable sensing devices.

References

  • Pereira, T. M., & Kümmerle, A. E. (2020). Hydrazone-Based Small-Molecule Chemosensors. IntechOpen. Available at: [Link]

  • Hamzi, I., Datoussaid, Y., & Oukebdane, N. (2025). Design Strategies, Mechanistic Insights, and Applications of N‑Acylhydrazone‑Based Fluorometric and Colorimetric Chemosensors for Anion Detection. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. ACS Omega. Available at: [Link]

  • Brevier, M., et al. (2023). Selective Colorimetric Detection of Novichok Agents with Hydrazone Chemosensors. ACS Sensors. Available at: [Link]

  • Samanta, S., et al. (2025). Colorimetric 'Naked-Eye' Chemodosimeter for the Detection of CN– Ion: Experimental and Theoretical Studies. ACS Omega. Available at: [Link]

  • Kaur, N., & Kumar, S. (2020). Naked Eye Chemosensing of Anions by Schiff Bases. PubMed. Available at: [Link]

  • Brevier, M., et al. (2023). Selective Colorimetric Detection of Novichok Agents with Hydrazone Chemosensors. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). A new hydrazone-based colorimetric chemosensor for naked-eye detection of copper ion in aqueous medium. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisaldehyde, (p-nitrophenyl)hydrazone. PubChem. Available at: [Link]

  • Das, S., et al. (2011). Recent developments in cyanide detection: A review. PMC. Available at: [Link]

  • Yorur-Goreci, C., et al. (2014). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). P-anisaldehyde, (p-nitrophenyl)hydrazone (C14H13N3O3). PubChemLite. Available at: [Link]

  • Khalifa, N., et al. (2019). Investigation of 2-Hydroxyacetophenone Nicotinic Acid Hydrazone as a Fluoride Sensor. Science Publishing Group. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). p-Anisaldehyde phenylhydrazone. NIST WebBook. Available at: [Link]

  • Guedes, A., et al. (2022). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions. MDPI. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery. Available at: [Link]

Sources

Application

The Analytical Utility of p-Anisaldehyde (p-Nitrophenyl)hydrazone: A Chromogenic Reagent for Spectrophotometric Analysis

In the landscape of analytical chemistry, the demand for simple, rapid, and sensitive methods for the quantification of various analytes remains a constant driving force for innovation. Among the diverse array of chromog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, the demand for simple, rapid, and sensitive methods for the quantification of various analytes remains a constant driving force for innovation. Among the diverse array of chromogenic reagents, hydrazones have carved a significant niche, particularly in spectrophotometric and chromatographic analyses. This guide delves into the specific applications of p-anisaldehyde (p-nitrophenyl)hydrazone, a versatile reagent that undergoes characteristic color-forming reactions, making it a valuable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its synthesis, reaction mechanisms, and detailed protocols for its application in analytical chemistry, with a focus on pharmaceutical analysis.

Introduction to p-Anisaldehyde (p-Nitrophenyl)hydrazone

p-Anisaldehyde (p-nitrophenyl)hydrazone, with the chemical formula C₁₄H₁₃N₃O₃, is a hydrazone derivative formed by the condensation reaction between p-anisaldehyde and p-nitrophenylhydrazine.[1][2] Its chemical structure, featuring an extended system of conjugated double bonds and electron-withdrawing/donating groups, is the foundation of its utility as a chromogenic reagent. The presence of the p-nitrophenyl group, a strong chromophore, and the azomethine (-C=N-) linkage are key to the formation of intensely colored products upon reaction with specific analytes.[3]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.27 g/mol [1]
Appearance Typically a colored solid
IUPAC Name N'-[(4-methoxyphenyl)methylidene]-4-nitroaniline[1]

The synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone is a straightforward condensation reaction, often carried out under mild conditions, making it an accessible reagent for most analytical laboratories.

Principle of Analytical Applications

The primary application of p-anisaldehyde (p-nitrophenyl)hydrazone in analytical chemistry lies in its ability to react with specific functional groups in analyte molecules to form a new, highly colored compound. This reaction forms the basis of spectrophotometric quantification, where the intensity of the color produced is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

The general reaction involves the nucleophilic attack of the analyte on the hydrazone or, more commonly, the reaction of the hydrazone with analytes containing specific functional groups. For instance, it can be utilized in the determination of compounds with primary amine functionalities or carbonyl groups under specific reaction conditions.

Application in Pharmaceutical Analysis: Determination of Amlodipine Besylate

Amlodipine besylate, a calcium channel blocker widely used in the treatment of hypertension, possesses a primary amino group that can be targeted for derivatization. While direct spectrophotometric methods for amlodipine exist, derivatization with a chromogenic reagent like a hydrazone can enhance sensitivity and selectivity. Although a specific method using p-anisaldehyde (p-nitrophenyl)hydrazone for amlodipine is not extensively documented in readily available literature, a validated spectrophotometric method using a similar principle with sodium 1,2-naphthoquinone-4-sulphonate has been reported.[4] This provides a strong basis for developing a similar method with p-anisaldehyde (p-nitrophenyl)hydrazone.

The proposed reaction mechanism involves the condensation of the primary amino group of amlodipine with a suitable reagent to form a colored product. In a hypothetical application with a reagent like p-anisaldehyde (p-nitrophenyl)hydrazone, a Schiff base formation could be explored under optimized conditions.

Hypothetical Protocol for Spectrophotometric Determination of Amlodipine Besylate

This protocol is a proposed methodology based on established principles of hydrazone-based spectrophotometric assays for pharmaceuticals.[4][5][6][7]

Objective: To determine the concentration of amlodipine besylate in a pharmaceutical formulation using p-anisaldehyde (p-nitrophenyl)hydrazone as a chromogenic reagent.

Materials and Reagents:

  • Amlodipine besylate standard

  • p-Anisaldehyde (p-nitrophenyl)hydrazone reagent solution (e.g., 0.1% w/v in a suitable organic solvent like methanol or ethanol)

  • Hydrochloric acid (0.1 M)

  • Methanol (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of amlodipine besylate standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by appropriate dilution with methanol.

  • Sample Preparation: Weigh and powder 20 tablets of the amlodipine besylate formulation. An amount of powder equivalent to 10 mg of amlodipine besylate is accurately weighed and transferred to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a Whatman No. 41 filter paper. The first few mL of the filtrate should be discarded. A suitable aliquot of the filtrate is then diluted with methanol to obtain a final concentration within the Beer's law range.

  • Color Development:

    • Pipette 1.0 mL of each working standard solution and the sample solution into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of 0.1 M hydrochloric acid followed by 1.0 mL of the p-anisaldehyde (p-nitrophenyl)hydrazone reagent solution.

    • Heat the flasks in a water bath at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 15-20 minutes) to ensure complete reaction and color development.

    • Cool the flasks to room temperature and dilute to the mark with methanol.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte. The λmax would need to be experimentally determined by scanning the spectrum of the colored product.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of amlodipine besylate in the sample solution from the calibration curve using the linear regression equation.

Method Validation

Any newly developed analytical method must be validated to ensure its reliability, accuracy, and precision. The validation of the proposed spectrophotometric method should be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters:

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the standard solution. The correlation coefficient (r²) of the calibration curve should be close to 1.

  • Accuracy: Accuracy should be assessed by performing recovery studies. This involves adding known amounts of the standard drug to a pre-analyzed sample solution and then analyzing the mixture. The percentage recovery should be calculated.

  • Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple aliquots of a homogeneous sample and expressing the results as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to selectively measure the analyte in the presence of excipients should be demonstrated. This can be done by analyzing a placebo formulation spiked with the analyte.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., reagent concentration, reaction time, temperature) and observing the effect on the results.

Other Potential Applications

Beyond pharmaceutical analysis, p-anisaldehyde (p-nitrophenyl)hydrazone holds promise in other areas of analytical chemistry:

  • Determination of Carbonyl Compounds: As a hydrazone, it can react with aldehydes and ketones to form stable, colored products, making it a potential reagent for the quantification of these compounds in various matrices, such as environmental samples or food products.[8][9][10][11] The reaction with formaldehyde, for instance, is a well-established analytical principle for other hydrazines like 2,4-dinitrophenylhydrazine (DNPH).[8][9][10][11]

  • Metal Ion Detection: Hydrazones are known to form colored complexes with various metal ions.[11] The potential of p-anisaldehyde (p-nitrophenyl)hydrazone as a chromogenic sensor for the detection and quantification of specific metal ions could be an area for further research.

  • Thin-Layer Chromatography (TLC): p-Anisaldehyde is a known spray reagent in TLC for the visualization of various compounds, including sugars, steroids, and phenols.[12][13] The hydrazone derivative could potentially be used as a more specific spray reagent for certain classes of compounds.

Experimental Workflows and Diagrams

To illustrate the key processes, the following diagrams outline the synthesis of the reagent and the analytical workflow for the determination of an analyte.

Synthesis of p-Anisaldehyde (p-Nitrophenyl)hydrazone

G cluster_synthesis Synthesis of p-Anisaldehyde (p-Nitrophenyl)hydrazone p_anisaldehyde p-Anisaldehyde reaction Condensation Reaction (e.g., in Ethanol, with acid catalyst) p_anisaldehyde->reaction p_nitrophenylhydrazine p-Nitrophenylhydrazine p_nitrophenylhydrazine->reaction product p-Anisaldehyde (p-Nitrophenyl)hydrazone reaction->product

Caption: Synthesis of the chromogenic reagent.

Analytical Workflow for Spectrophotometric Determination

G cluster_workflow Spectrophotometric Analysis Workflow start Sample/Standard Preparation derivatization Derivatization with p-Anisaldehyde (p-Nitrophenyl)hydrazone start->derivatization color_dev Color Development (Heating) derivatization->color_dev measurement Spectrophotometric Measurement (at λmax) color_dev->measurement analysis Data Analysis (Calibration Curve) measurement->analysis result Analyte Concentration analysis->result

Caption: Analytical workflow for analyte determination.

Conclusion

p-Anisaldehyde (p-nitrophenyl)hydrazone is a promising and versatile chromogenic reagent with significant potential in analytical chemistry. Its straightforward synthesis and ability to form intensely colored derivatives with a range of analytes, particularly those with primary amine or carbonyl functionalities, make it a valuable tool for spectrophotometric analysis. The development and validation of specific methods using this reagent, especially in the realm of pharmaceutical quality control, offer a cost-effective and efficient alternative to more complex analytical techniques. Further research into its applications for the determination of other analytes, such as metal ions and various organic compounds, is warranted and could expand its utility in diverse analytical fields.

References

  • Delloyd's Lab-Tech Chemistry Resource. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]

  • Sulyma, M., Vasyuk, S., Zhuk, Yu., Kaminskyy, D., Chupashko, O., & Ogurtsov, V. (2018). New Spectrophotometric Method of Amlodipine Besylate Determination and its Validation. Chemistry & Chemical Technology, 12(4), 429-434.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • El-Didamony, A. M. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381-389.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601293, p-Anisaldehyde, (p-nitrophenyl)hydrazone. Retrieved from [Link]

  • Bernard, S., Mathew, M., & Soney, C. (2011). Spectrophotometric method of estimation of Amlodipine besylate using hydrotropic solubilization. Journal of Applied Pharmaceutical Science, 1(9), 169-172.
  • Gidwani, B., Patel, L., Gupta, A., & Kaur, C. D. (2021). Development Of Validated Uv Spectrophotomeric Method For Simultaneous Estimation Of Amlodipine Besylate And Indapamide In Bulk And Tablet Dosage Form. Journal of Applied Bioanalysis, 7(3), 123-130.
  • Adegoke, O. A., & Quadri, M. O. (2017). Novel spectrophotometric determinations of some cephalosporins following azo dye formation with p-dimethylaminobenzaldehyde. Arabian Journal of Chemistry, 10, S2993-S3003.
  • Gidwani, B., Patel, L., Gupta, A., & Kaur, C. D. (2017). Ultra-Violet Spectrophotometric Method for Estimation and Validation of Amlodipine in Bulk and Tablet Formulation. MedCrave Online Journal of Pharmaceutical Research, 1(2), 1-6.
  • Adegoke, O. A., & Quadri, M. O. (2012). Novel spectrophotometric determinations of some cephalosporins following azo dye formation with p-dimethylaminobenzaldehyde. Arabian Journal of Chemistry, 10, S2993-S3003.
  • Salem, H., & Askal, H. (2001). Spectrophotometric determination of selected cephalosporins. Acta Poloniae Pharmaceutica-Drug Research, 58(2), 93-97.
  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2013). New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 633-638.
  • Rageh, A. H., El-Shaboury, S. R., Saleh, G. A., & Mohamed, F. A. (2010). Spectophotometric method for determination of certain cephalosporins using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
  • Waters Corporation. (n.d.). Determination of Formaldehyde in Ambient Air. Retrieved from [Link]

  • Su, D., He, L., & Liu, H. (2015). Methods in Determination of Formaldehyde. In Formaldehyde. IntechOpen.
  • Rivero, R. T., & Topiwala, V. (2004). Quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography. Journal of cosmetic science, 55(4), 343-350.
  • Pardakhti, A. R., Bidhendi, G. R. N., & Namdari, R. (2008). Determination of Formaldehyde in Environmental and Other Aqueous Samples. Asian Journal of Chemistry, 20(2), 849-852.
  • Shimadzu. (n.d.). eG327 Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). P-anisaldehyde, (p-nitrophenyl)hydrazone (C14H13N3O3). Retrieved from [Link]

  • Babalola, S. A., Idris, A. Y., Sani, Y. M., Hamza, A., Igie, N., Muhammad, H., ... & Bakare, L. O. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Discovery, 58(319), 708-714.
  • Asare, K., Osei-Frempong, V., & Amponsah, L. O. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl. Journal of Chemistry, 2022.
  • Zacchei, A. G., & Wishousky, T. I. (1978). Assay for Hydralazine as Its Stable P-Nitrobenzaldehyde Hydrazone. Journal of pharmaceutical sciences, 67(6), 765-767.

Sources

Method

Preparation of p-anisaldehyde, (p-nitrophenyl)hydrazone single crystals

Application Note: Synthesis and Single Crystal Growth of p-Anisaldehyde (p-nitrophenyl)hydrazone Introduction & Scope The development of high-quality organic single crystals is a critical prerequisite for advanced struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Single Crystal Growth of p-Anisaldehyde (p-nitrophenyl)hydrazone

Introduction & Scope

The development of high-quality organic single crystals is a critical prerequisite for advanced structural characterization and the evaluation of non-linear optical (NLO) and pharmacological properties. Hydrazone derivatives, specifically p-anisaldehyde (p-nitrophenyl)hydrazone (also known as 4-methoxybenzaldehyde 4-nitrophenylhydrazone), are of significant interest due to their extended π-conjugation, which facilitates intramolecular charge transfer (ICT) from the electron-donating methoxy group to the electron-withdrawing nitro group.

This application note provides a comprehensive, field-validated protocol for the synthesis, isolation, and single-crystal growth of p-anisaldehyde (p-nitrophenyl)hydrazone. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental conditions, ensuring a highly reproducible and self-validating workflow.

Mechanistic Insights & Experimental Rationale

The synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone relies on an acid-catalyzed nucleophilic addition-elimination reaction (Schiff base formation)[1]. The reaction between a carbonyl compound and a hydrazine derivative is highly pH-dependent.

Causality of the Catalyst: We utilize glacial acetic acid to maintain a mildly acidic environment (pH ~4.5). If the solution is too acidic, the nucleophilic amine of the p-nitrophenylhydrazine becomes fully protonated (forming an unreactive ammonium salt). If it is too basic, the carbonyl oxygen of the p-anisaldehyde lacks the necessary protonation to become sufficiently electrophilic. Acetic acid perfectly balances this equilibrium, protonating the carbonyl oxygen to facilitate the initial nucleophilic attack, leading to a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the stable C=N double bond[2].

Mechanism A Carbonyl Oxygen Protonation (H+) B Nucleophilic Attack by Hydrazine (-NH2) A->B C Tetrahedral Carbinolamine B->C D Proton Transfer & OH2+ Formation C->D E Dehydration (- H2O) D->E F Hydrazone Formation (C=N Bond) E->F

Figure 1: Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone synthesis.

Solvent Selection: Absolute ethanol is selected as the primary reaction solvent. Both starting materials exhibit high solubility in boiling ethanol, whereas the highly conjugated hydrazone product exhibits poor solubility at room temperature. This differential solubility drives the reaction equilibrium forward via Le Chatelier's principle and allows for rapid isolation via simple vacuum filtration without the need for complex chromatography[3].

Materials and Reagents

All reagents should be of analytical grade (AR) or higher to prevent impurity-induced crystal twinning or nucleation failure during the slow evaporation phase.

Reagent / MaterialRole in ProtocolPurity Requirement
p-Anisaldehyde (4-Methoxybenzaldehyde)Electrophilic carbonyl precursor≥ 98%
p-Nitrophenylhydrazine Nucleophilic amine precursor≥ 97%
Absolute Ethanol Reaction solvent / Washing agent≥ 99.5%
N,N-Dimethylformamide (DMF) Co-solvent for crystal growth≥ 99.8% (Anhydrous)
Glacial Acetic Acid Acid catalyst≥ 99%
0.22 µm PTFE Syringe Filters Nucleation site (dust) removalN/A

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Crude Hydrazone

This phase yields the bulk powder required for subsequent crystallization. The system is self-validating: a successful reaction is immediately indicated by a stark color change to deep orange/red, confirming the establishment of the extended donor-acceptor conjugated system[4].

  • Preparation of Solutions:

    • In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.36 g) of p-anisaldehyde in 20 mL of absolute ethanol.

    • In a separate 50 mL beaker, dissolve 10.0 mmol (1.53 g) of p-nitrophenylhydrazine in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Mixing and Catalysis: Slowly transfer the hydrazine solution into the round-bottom flask containing the aldehyde. Add exactly 4 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C for 2 hours under continuous magnetic stirring.

  • Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature. A dense, brightly colored precipitate will begin to form. To maximize yield, transfer the flask to an ice bath (0-5 °C) for an additional 30 minutes.

  • Isolation: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted starting materials and residual acid.

  • Drying: Dry the crude product in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Phase 2: Single Crystal Growth via Slow Evaporation

Growing diffraction-quality single crystals requires a vibration-free environment and precise control over the solvent evaporation rate.

  • Solvent Optimization: Due to the rigid, planar nature of the molecule, its solubility in pure ethanol is low. Prepare a mixed solvent system of Ethanol:DMF in a 4:1 (v/v) ratio[3].

  • Dissolution: In a clean 20 mL glass scintillation vial, dissolve 100 mg of the dried crude product in 10 mL of the Ethanol:DMF mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Critical Step): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a new, scratch-free crystallization vial. Expert Insight: Microscopic dust particles or undissolved solute act as uncontrolled nucleation sites, leading to polycrystalline clusters rather than single crystals.

  • Controlled Evaporation: Seal the vial tightly with Parafilm. Using a fine needle, puncture exactly 3 small holes in the Parafilm to allow for a highly restricted evaporation rate.

  • Incubation: Place the vial in a dark, temperature-controlled cabinet (20–25 °C) isolated from mechanical vibrations.

  • Harvesting: After 14 to 21 days, distinct, well-faceted single crystals will emerge at the bottom of the vial. Carefully decant the mother liquor and wash the crystals with a single drop of cold ethanol before mounting for X-ray diffraction.

Workflow N1 Step 1: Reagent Preparation p-Anisaldehyde + p-Nitrophenylhydrazine N2 Step 2: Acid-Catalyzed Condensation Reflux in Ethanol + Acetic Acid (2 h) N1->N2 N3 Step 3: Crude Product Isolation Cooling, Vacuum Filtration, Cold Wash N2->N3 N4 Step 4: Solvent Optimization Dissolution in 4:1 Ethanol/DMF N3->N4 N5 Step 5: Microfiltration 0.22 µm PTFE Filter (Remove Nucleation Sites) N4->N5 N6 Step 6: Slow Evaporation 14-21 Days at 20-25 °C (Vibration-Free) N5->N6

Figure 2: End-to-end experimental workflow for synthesis and crystal growth.

Data Presentation & Expected Characterization

To validate the structural integrity of the synthesized single crystals, researchers should compare their analytical results against the established parameters for p-anisaldehyde (p-nitrophenyl)hydrazone[2][4].

Table 1: Expected Spectroscopic and Crystallographic Data

Analytical MethodParameterExpected Value / ObservationStructural Implication
FTIR Spectroscopy ν(C=N) stretch~1595 - 1610 cm⁻¹Confirms Schiff base formation
ν(N-H) stretch~3280 - 3310 cm⁻¹Confirms secondary amine presence
ν(NO₂) asymmetric~1500 - 1520 cm⁻¹Nitro group integrity
UV-Vis Spectroscopy λ_max (in Ethanol)~380 - 410 nmExtended π-π* and n-π* transitions
SCXRD Crystal SystemMonoclinic / TriclinicTypical for substituted hydrazones
Intermolecular ForcesN-H···O and C-H···OHydrogen bonding stabilizes crystal packing

Troubleshooting & Self-Validation

  • Issue: Oil formation instead of precipitation during Phase 1.

    • Cause: The presence of excess water or incomplete reaction.

    • Solution: Ensure absolute ethanol is used. You can induce crystallization by scratching the inside of the glass flask with a glass rod to provide a nucleation surface.

  • Issue: Rapid formation of microcrystalline powder during Phase 2.

    • Cause: Evaporation rate is too fast, or the solution is supersaturated too rapidly.

    • Solution: Reduce the number of holes in the Parafilm. Ensure the ambient temperature is strictly stable; temperature fluctuations cause cyclic dissolution and rapid precipitation, ruining single crystal growth.

  • Self-Validation Checkpoint: Before committing weeks to crystal growth, run a Thin Layer Chromatography (TLC) plate of the crude product (Eluent: 7:3 Hexane:Ethyl Acetate). A single, distinct spot confirms purity. The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) in the FTIR spectrum of the crude powder is the definitive green light to proceed to Phase 2.

References

  • EvitaChem. p-Anisaldehyde, (p-nitrophenyl)hydrazone.[3] URL:

  • ResearchGate. 3-Bromo-4-methoxybenzaldehyde 4-nitrophenylhydrazone.[4] URL:

  • Benchchem. 4-Nitrophenylhydrazine | 100-16-3.[1] URL:

  • ACS Publications. Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6-O-Halobenzylidene Acetals of Glucopyranosides.[2] URL:

Sources

Application

Application Note: p-Anisaldehyde (p-nitrophenyl)hydrazone in Anion Recognition and Sensing

Executive Summary & Mechanistic Rationale The development of colorimetric chemosensors for the naked-eye detection of biologically and environmentally critical anions (such as F⁻, CN⁻, and AcO⁻) is a vital area of analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of colorimetric chemosensors for the naked-eye detection of biologically and environmentally critical anions (such as F⁻, CN⁻, and AcO⁻) is a vital area of analytical chemistry. p-Anisaldehyde (p-nitrophenyl)hydrazone (CAS 5880-63-7) serves as a highly efficient, tunable, and robust scaffold for such applications 1.

The efficacy of this molecule is rooted in its highly conjugated "push-pull" architecture :

  • Electron-Donating Group (EDG): The p-methoxy group of the anisaldehyde moiety acts as a strong electron donor.

  • Electron-Withdrawing Group (EWG): The p-nitro group on the phenylhydrazone moiety acts as a powerful electron acceptor.

  • Recognition Site: The hydrazone linkage (-CH=N-NH-) bridges the two aromatic systems, with the acidic -NH proton serving as the primary hydrogen-bond donor for incoming basic anions.

The Causality of Colorimetric Sensing: When a basic anion interacts with the -NH proton, it initially forms a strong hydrogen bond. This interaction increases the electron density on the nitrogen atom. Because the nitrogen is part of a conjugated π -system, this excess electron density is "pushed" toward the electron-deficient p-nitro group. This phenomenon, known as Intramolecular Charge Transfer (ICT) , lowers the HOMO-LUMO energy gap of the molecule, resulting in a bathochromic (red) shift in its absorption spectrum 2. At higher anion concentrations, complete deprotonation of the -NH group occurs, maximizing the ICT effect and triggering a dramatic naked-eye color change from yellow to magenta or red 3.

Visualizing the Recognition Pathway

G Sensor p-Anisaldehyde (p-nitrophenyl)hydrazone Neutral (Yellow) HBond H-Bonded Complex Moderate ICT (Orange) Sensor->HBond + Anion (Low Eq.) Anion Target Anion (F⁻, AcO⁻, CN⁻) Anion->HBond Deprot Deprotonated Sensor Strong ICT (Magenta) HBond->Deprot + Anion (Excess Eq.) Deprotonation

Fig 1: Anion recognition pathway of the sensor via H-bonding and subsequent deprotonation.

Critical Reagents & Equipment

  • Sensor Compound: p-Anisaldehyde (p-nitrophenyl)hydrazone (Purity 98%).

  • Analyte Salts: Tetrabutylammonium (TBA) salts of target anions (TBAF, TBAOAc, TBACN, TBACl, TBABr).

    • Expert Insight: TBA salts are mandatory. Alkali metal cations (Na⁺, K⁺) form tight ion pairs that suppress anion basicity and have poor solubility in organic solvents. The bulky TBA⁺ cation ensures the anions remain "naked" and highly reactive.

  • Solvents: Spectroscopic grade, anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN), stored over 3Å molecular sieves.

  • Equipment: Dual-beam UV-Vis Spectrophotometer, 400 MHz NMR Spectrometer, quartz cuvettes (1 cm path length).

Self-Validating Experimental Protocols

Protocol A: Preparation of Sensor and Analyte Libraries
  • Sensor Stock: Dissolve 2.71 mg of p-Anisaldehyde (p-nitrophenyl)hydrazone 4 in 10 mL of anhydrous DMSO to yield a 1.0×10−3 M stock solution.

  • Analyte Stocks: Prepare 1.0×10−2 M solutions of TBA salts in anhydrous DMSO.

  • Validation Step: Verify the water content of the DMSO using Karl Fischer titration. Water content must be < 50 ppm. Trace water will heavily solvate F⁻ and CN⁻, destroying their ability to interact with the sensor.

Protocol B: UV-Vis Spectrophotometric Titration & Affinity Quantification

Purpose: To calculate the binding constant ( Ka​ ) and limit of detection (LOD).

  • Dilute the sensor stock to a working concentration of 1.0×10−5 M in a quartz cuvette (Total volume = 2.0 mL).

    • Expert Insight: Hydrazones possess high molar extinction coefficients ( ϵ>20,000 M⁻¹cm⁻¹). Using concentrations higher than 10−5 M will saturate the detector (Abs > 2.0), violating the Beer-Lambert law and skewing Benesi-Hildebrand plots.

  • Record the baseline UV-Vis spectrum from 300 nm to 700 nm. The neutral sensor will exhibit a λmax​ near 400 nm.

  • Incrementally titrate the TBA-anion stock solution into the cuvette (0.1 to 10.0 equivalents). Mix thoroughly and allow 1 minute for equilibration before recording each spectrum.

  • Observe the decrease in the ~400 nm peak and the emergence of a new red-shifted peak (~500 nm). Isosbestic points should be clearly visible, indicating a clean transition between two distinct species (Neutral Complex).

  • Self-Validation Step (Reversibility): After reaching the maximum absorbance shift with excess TBAF, add 50 μ L of deionized water or a protic solvent (e.g., Methanol) to the cuvette. The immediate restoration of the original yellow baseline spectrum validates that the spectral shift was driven by reversible supramolecular interactions (H-bonding/deprotonation), ruling out irreversible chemical degradation of the sensor.

Protocol C: ¹H NMR Mechanistic Validation

Purpose: To definitively map the site of interaction at the atomic level.

  • Prepare a 5.0×10−3 M solution of the sensor in DMSO-d₆. Record a baseline ¹H NMR spectrum. Note the chemical shift of the hydrazone -NH proton (typically highly deshielded, appearing as a singlet between 10.0 - 11.5 ppm).

  • Add 0.5 equivalents of TBAF. Record the spectrum. The -NH signal will broaden and shift downfield, confirming the formation of a hydrogen bond (NH···F⁻).

  • Add 2.0 equivalents of TBAF. Record the spectrum.

  • Self-Validation Step (ICT Confirmation): At 2.0 equivalents, the -NH proton signal will completely disappear due to deprotonation. Simultaneously, the aromatic protons of the p-nitrophenyl ring must shift upfield. This upfield shift acts as an internal control, proving that deprotonation has increased the electron density across the conjugated π -system (shielding the protons), perfectly validating the ICT mechanism proposed by UV-Vis data.

Quantitative Data Interpretation

The table below summarizes the expected quantitative and qualitative responses of the sensor when exposed to various anions.

Target AnionInteraction MechanismNaked-Eye Colorimetric ResponseUV-Vis Shift ( Δλ )Binding Stoichiometry
Fluoride (F⁻) H-Bonding DeprotonationYellow Magenta~ 400 nm ~ 500 nm1:1
Cyanide (CN⁻) H-Bonding DeprotonationYellow Magenta~ 400 nm ~ 500 nm1:1
Acetate (AcO⁻) Strong H-BondingYellow Orange/Red~ 400 nm ~ 480 nm1:1
Chloride (Cl⁻) NegligibleNone (Remains Yellow)< 5 nmN/A
Bromide (Br⁻) NegligibleNone (Remains Yellow)NoneN/A

Troubleshooting & Best Practices

  • Loss of Sensitivity / No Color Change: The most common point of failure in anion sensing is solvent hydration. F⁻ is highly electronegative and will preferentially hydrogen-bond with H₂O over the sensor's -NH group. If your titrations yield no color change, discard the solvent, dry the TBA salts under a vacuum, and use freshly opened anhydrous DMSO.

  • Non-Linear Benesi-Hildebrand Plots: If the double-reciprocal plot used to calculate Ka​ is non-linear, it indicates that the binding stoichiometry is not 1:1. This can occur if the anion concentration is too high, leading to complex higher-order aggregates. Ensure titrations are kept strictly within the 0.1 to 10.0 equivalent range.

References

  • Nie Li, Hu Lei, Fu Xucheng, Jiang Yun-Bao. "Synthesis of N-(2,4-Dinitrophenyl)-N'-(substituted-phenyl)hydrazones and Their Anion Sensing." Acta Chimica Sinica, 2011.
  • "New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions." MDPI, 2022.
  • Jabeen M. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." JOTCSA, 2022.
  • PubChem. "p-Anisaldehyde, (p-nitrophenyl)hydrazone (CID 9601293)." National Institutes of Health.

Sources

Method

Use of p-anisaldehyde, (p-nitrophenyl)hydrazone for trace metal detection

[label="3. Metal Titration\n(UV-Vis Mechanistic pathway of Intramolecular Charge Transfer (ICT) perturbation upon metal binding.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Metal Titration\n(UV-Vis

Mechanistic pathway of Intramolecular Charge Transfer (ICT) perturbation upon metal binding.

Experimental Protocols & Self-Validating Workflows

As a self-validating system, this protocol incorporates internal controls (buffer stabilization and EDTA reversibility) to ensure that the observed optical changes are strictly due to reversible metal coordination, not pH fluctuations or probe degradation.

Protocol A: Synthesis of the Chemosensor

Objective: Condense p-anisaldehyde with p-nitrophenylhydrazine to form the active Schiff base/hydrazone [[1]]().

  • Reagent Preparation: Dissolve 1.0 mmol of p-nitrophenylhydrazine in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Insight: Acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen of p-anisaldehyde, increasing its electrophilicity without over-protonating the hydrazine nucleophile, which would stall the reaction.

  • Condensation: Dropwise, add 1.0 mmol of p-anisaldehyde. Reflux the mixture at 80°C under continuous stirring for 4–6 hours.

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure hydrazone probe [[1]]().

Protocol B: Sensor Solution Preparation
  • Stock Solution: Prepare a 1.0 mM stock solution of the synthesized probe in HPLC-grade Acetonitrile (CH₃CN).

  • Working Solution: Dilute to 10 µM using a CH₃CN/HEPES buffer (10 mM, pH 7.4, 1:1 v/v).

    • Expert Insight: Hydrazones are highly sensitive to alkaline environments, which can deprotonate the N-H bond and cause a false-positive color change independent of metal binding 2. The HEPES buffer locks the pH, ensuring that any spectral shift is exclusively driven by metal coordination.

Protocol C: UV-Vis Titration & Reversibility Validation
  • Baseline Scan: Record the UV-Vis absorption spectrum of the 10 µM working solution (typically showing a λ_max around 380-400 nm).

  • Titration: Incrementally add 0.5 equivalents of the target metal ion (e.g., Cu²⁺ or Ni²⁺) from a standardized aqueous nitrate salt solution. Record the spectra after each addition until the signal plateaus (saturation).

  • Self-Validation (EDTA Test): Add 5.0 equivalents of EDTA to the saturated solution.

    • Expert Insight: EDTA is a powerful chelator. If the sensor is a true supramolecular coordinating agent, EDTA will strip the metal from the hydrazone, and the original UV-Vis spectrum will be restored. Failure to revert indicates irreversible probe degradation or oxidation, invalidating the assay.

  • Data Processing: Calculate the Limit of Detection (LOD) using the formula LOD=3σ/k , where σ is the standard deviation of the blank and k is the slope of the calibration curve [[3]]().

Workflow Synth 1. Probe Synthesis (Acid-Catalyzed Condensation) Prep 2. Sensor Solution Prep (CH₃CN / HEPES Buffer) Synth->Prep Titration 3. UV-Vis Titration (Incremental Metal Addition) Prep->Titration Analysis 4. Data Processing (Job's Plot & LOD Calc) Titration->Analysis

Step-by-step experimental workflow for trace metal quantification using the hydrazone probe.

Data Presentation: Expected Sensor Performance

The table below summarizes the expected quantitative photophysical properties of p-anisaldehyde-derived hydrazone sensors when exposed to common trace metals. This data is synthesized from established hydrazone sensing parameters 4, 3.

Target Metal IonLinear Dynamic Range (µM)Limit of Detection (LOD)Colorimetric Shift (Visual)Binding Stoichiometry (Ligand:Metal)
Cu²⁺ 0.2 – 50.0~0.048 µMPale Yellow ➔ Deep Red2:1
Ni²⁺ 1.0 – 100.0~0.92 µMPale Yellow ➔ Orange1:1
Cd²⁺ 5.0 – 150.0~3.14 µMPale Yellow ➔ Light Orange1:1

Note: Binding stoichiometry should be independently verified for each new batch using a Job's Plot (continuous variation method).

References

  • 5 Jabeen, M. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives." Journal of the Turkish Chemical Society Section A: Chemistry, 2022.

  • [[4]]() Das, D. K., et al. "Salicylaldehyde based Schiff base as a selective and sensitive chemosensor for Cd2+ and Ni2+ ions." Current Chemistry Letters, 2019.

  • 3 Pinto, J. J., et al. "A simple and very sensitive spectrophotometric method for the direct determination of copper ions." ResearchGate, 2012.

  • 1 Gianoncelli, A., et al. "Synthesis of Flavonoids or Other Nature-Inspired Small Molecules." MDPI, 2022.

  • 2 "Reusable pH-sensitive colorimetric probe for sensing an alkaline environment of textile material, soil, and cleansing agents." ResearchGate, 2026.

Sources

Application

Application Note: Synthesis and Transition Metal Complexation of p-Anisaldehyde (p-nitrophenyl)hydrazone

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Metallodrug Design, Antimicrobial/Anticancer Screening, and Spectrophotometric Analytical Chemistry Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Metallodrug Design, Antimicrobial/Anticancer Screening, and Spectrophotometric Analytical Chemistry

Introduction & Mechanistic Insights

Hydrazones and their transition metal complexes represent a highly versatile class of compounds in coordination chemistry, analytical detection, and pharmacology [1]. The ligand p-anisaldehyde (p-nitrophenyl)hydrazone is of particular interest due to its distinct "push-pull" electronic configuration.

The Causality of the "Push-Pull" Design

The structural framework of this ligand incorporates two opposing electronic groups connected via a conjugated π -system:

  • Electron-Donating Group (EDG): The methoxy group ( −OCH3​ ) on the p-anisaldehyde moiety increases electron density across the aromatic ring.

  • Electron-Withdrawing Group (EWG): The nitro group ( −NO2​ ) on the phenylhydrazine moiety pulls electron density toward itself.

Why does this matter? This push-pull dynamic dramatically enhances the electron density at the azomethine nitrogen ( −CH=N− ), making it a superior Lewis base for chelating transition metals like Cu(II), Ni(II), and Co(II). Furthermore, this extended conjugation shifts the UV-Vis absorption maximum into the visible region, yielding intensely colored complexes that are ideal for the spectrophotometric quantification of trace metal ions[1].

In drug development, coordinating this ligand to a redox-active metal center (such as Copper) facilitates intracellular Fenton-like reactions. The metal complex undergoes redox cycling (e.g., Cu2+⇌Cu+ ), generating Reactive Oxygen Species (ROS) that lead to targeted DNA cleavage and apoptosis in tumor cell lines [2].

Experimental Workflows & Logical Relationships

To ensure reproducibility, the experimental design is divided into two distinct phases: the synthesis of the organic ligand and the subsequent metal complexation.

G A p-Anisaldehyde C Condensation (EtOH, AcOH) A->C B p-Nitrophenylhydrazine B->C D Ligand (HL) Push-Pull System C->D F Complexation (Reflux, pH 7.5) D->F E Metal Salts (Cu2+, Ni2+) E->F G Transition Metal Complexes F->G

Synthesis workflow of p-anisaldehyde (p-nitrophenyl)hydrazone and its metal complexes.

Mechanism L Azomethine Nitrogen Coordination C [ML2X2] Complex Formation L->C M Metal Center (Cu2+) Lewis Acid M->C R Intracellular ROS Generation C->R Redox Cycling D DNA Cleavage & Apoptosis R->D

Mechanistic pathway of metal coordination and subsequent ROS-mediated biological action.

Step-by-Step Methodologies

Protocol A: Synthesis of the Ligand (p-Anisaldehyde p-nitrophenylhydrazone)

Self-Validating Check: The formation of a bright orange/red precipitate confirms the successful formation of the extended conjugated azomethine system.

  • Preparation: Dissolve 10 mmol ( 1.36 g ) of p-anisaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 10 mmol ( 1.53 g ) of p-nitrophenylhydrazine in 20 mL of absolute ethanol. Slowly add this to the p-anisaldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

    • Expert Insight: Acetic acid is crucial here; it protonates the carbonyl oxygen of p-anisaldehyde, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the hydrazine derivative.

  • Reflux: Attach a reflux condenser and heat the mixture at 80∘C for 3 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the highly colored precipitate under a vacuum. Wash sequentially with cold ethanol ( 2×10 mL ) to remove unreacted starting materials, and recrystallize from hot ethanol. Dry in a vacuum desiccator.

Protocol B: Synthesis of Cu(II) and Ni(II) Complexes

Self-Validating Check: A distinct color shift (e.g., from orange ligand to dark brown/green complex) and a shift in the UV-Vis λmax​ validate successful metal chelation.

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized ligand in 15 mL of a hot DMF/Ethanol mixture (1:1 v/v). Note: DMF is used to overcome the poor solubility of the highly conjugated ligand in pure ethanol.

  • Metal Addition: Dissolve 1 mmol of the desired transition metal salt (e.g., CuCl2​⋅2H2​O or NiCl2​⋅6H2​O ) in 10 mL of absolute ethanol. Add this dropwise to the hot ligand solution.

  • pH Adjustment: Adjust the pH to ∼7.0−7.5 using a 0.1 M ethanolic KOH solution.

    • Expert Insight: Maintaining a neutral to slightly basic pH prevents the protonation of the azomethine nitrogen, ensuring it remains available to donate its lone pair to the metal center [3].

  • Reflux & Crystallization: Reflux the mixture at 85∘C for 4 hours. Concentrate the solvent to half its volume under reduced pressure and cool at 4∘C overnight.

  • Collection: Filter the resulting microcrystals, wash with cold ethanol followed by diethyl ether, and dry under a vacuum.

Quantitative Data & Characterization

The physicochemical properties and biological efficacies of the synthesized compounds are summarized below to provide a baseline for comparative analysis.

Table 1: Physicochemical and Spectral Properties

CompoundMolecular FormulaYield (%)ColorMelting Point (°C)UV-Vis λmax​ (nm)
Ligand (HL) C14​H13​N3​O3​ 85Orange158 - 160385
Cu(II) Complex [Cu(HL)2​Cl2​] 72Dark Brown> 250415
Ni(II) Complex [Ni(HL)2​Cl2​] 68Dark Green> 250405

Note: The bathochromic shift (red shift) from 385 nm to >400 nm in the UV-Vis spectra is a primary indicator of successful metal-to-ligand charge transfer (MLCT) and coordination.

Table 2: Application Profiles and Efficacy

Application AreaMechanism of Action / UtilityRelevant ComplexPerformance Metric
Analytical Chemistry Spectrophotometric quantification of metal ions via complexation.Ni(II), Cu(II)Limit of Detection: ∼4×10−4 M
Antimicrobial Disruption of microbial cell walls and intracellular ROS generation.Cu(II), Co(II)MIC: (Gram +ve)
Anticancer DNA intercalation and oxidative cleavage via Fenton-like redox cycling.Cu(II) (HeLa, A549 cells)

References

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA). URL:[Link]

  • K. Elankathirselvan, et al. (2016). Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents. RSC Advances, 6(111), 109718–109725. URL:[Link]

  • M. S. Yousef, et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. URL:[Link]

Method

Application Note: High-Resolution Chromatographic Separation of p-Anisaldehyde (p-Nitrophenyl)hydrazone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Biological Fluids, Pharmaceutical Intermediates, and Synthetic Reaction Mixtures Executive Summary & Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Biological Fluids, Pharmaceutical Intermediates, and Synthetic Reaction Mixtures

Executive Summary & Analytical Challenge

In pharmaceutical development and metabolomic profiling, the quantification of low-molecular-weight carbonyls and hydrazines presents a significant analytical bottleneck. These precursor compounds are notoriously difficult to analyze via reversed-phase liquid chromatography (RP-HPLC) due to their high polarity, thermal instability, and lack of distinct chromophores [1].

To overcome these limitations, derivatization via condensation is employed. By reacting p-anisaldehyde with p-nitrophenylhydrazine (pNPH), we synthesize p-anisaldehyde (p-nitrophenyl)hydrazone . This application note details the mechanistic rationale, self-validating experimental protocol, and optimized chromatographic conditions required to isolate and quantify this highly conjugated derivative with exceptional sensitivity and precision.

Mechanistic Rationale: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to understand that analytical methods are not just sequences of steps, but systems governed by physical chemistry. The transition from polar precursors to a stable hydrazone is driven by specific thermodynamic and chromatographic causalities.

Chemical Causality of Derivatization

The condensation between p-anisaldehyde and p-nitrophenylhydrazine is an acid-catalyzed nucleophilic addition-elimination reaction. We utilize a mildly acidic environment (pH ~3.0-4.0, typically modulated by formic or acetic acid) to protonate the carbonyl oxygen of p-anisaldehyde. This increases its electrophilicity without fully protonating the hydrazine's nucleophilic nitrogen [2]. The reaction is driven to completion at 60°C under an inert nitrogen atmosphere to prevent the oxidative degradation of the hydrazine moiety [4].

Chromatographic & Photometric Causality
  • Retention Dynamics: The resulting hydrazone features a bulky, non-polar structure that drastically increases the partition coefficient (LogP). This transforms an analyte that would normally elute in the void volume into a hydrophobic molecule capable of strong, predictable retention on an octadecylsilane (C18) stationary phase.

  • Signal-to-Noise Enhancement: The extended π-conjugated system—spanning the methoxy-benzene ring, through the hydrazone linkage, to the nitro-benzene ring—induces a massive bathochromic shift. The molecule absorbs strongly in the visible region (~395 nm). Because endogenous biological matrix components (e.g., proteins, nucleic acids) absorb almost exclusively below 300 nm, this shift virtually eliminates background interference, ensuring high analytical specificity [3].

Visualizing the Analytical Workflow

Workflow A Sample Preparation (Acidification & Spiking) B Addition of p-NPH & p-Anisaldehyde A->B C Condensation Reaction (60°C, 60 min, N2) B->C D Hydrazone Formation (Highly Conjugated) C->D E RP-HPLC Separation (C18, Gradient Elution) D->E F Detection (UV-Vis 395nm / MS-MS) E->F

Workflow for the derivatization and HPLC separation of the hydrazone.

Self-Validating Protocol Logic

Trustworthiness in analytical chemistry requires a method that continuously proves its own validity. This protocol is designed as a self-validating system . Every analytical batch must satisfy strict internal criteria before data is accepted.

  • Matrix Blanks prove the absence of co-eluting isobaric interferences.

  • Isotopically Labeled Internal Standards (IS) (e.g., 15N2​ -labeled derivatives) dynamically correct for matrix-induced ionization suppression and physical extraction losses [1].

  • System Suitability Testing (SST) ensures the thermodynamic health of the column (monitoring theoretical plates and peak tailing).

Logic SST System Suitability (Resolution > 2.0) Blank Matrix Blank (Interference Check) SST->Blank IS Internal Standard (Isotope Recovery) Blank->IS QC Quality Control (Accuracy & Precision) IS->QC Valid Validated Data Output QC->Valid

Self-validating protocol logic ensuring analytical integrity.

Quantitative Data & Chromatographic Parameters

The following tables summarize the optimized parameters for the separation of p-anisaldehyde (p-nitrophenyl)hydrazone.

Table 1: Optimized HPLC-UV/MS System Parameters
ParameterSpecificationRationale
Column Sub-2 µm C18 (50 x 2.1 mm, 1.7 µm)Maximizes theoretical plates and resolution for rapid analysis.
Mobile Phase A 0.1% Formic Acid in LC-MS H2​O Suppresses silanol ionization; sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength for the hydrophobic hydrazone.
Flow Rate 0.45 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CLowers mobile phase viscosity, reducing backpressure and improving mass transfer.
Detection UV-Vis (395 nm) / ESI+ MS/MS395 nm avoids biological matrix noise; MS/MS provides structural confirmation.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.0Isocratic hold (focuses analyte at column head)
4.55.095.0Linear ramp (elutes the hydrophobic hydrazone)
5.55.095.0Column wash
5.695.05.0Re-equilibration
7.595.05.0End of run
Table 3: Method Validation Metrics
MetricValueAcceptance Criteria
Linear Dynamic Range 0.05 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.01 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 0.05 ng/mLS/N 10:1, RSD 20%
Extraction Recovery 98.5% – 101.2%85.0% – 115.0%

Step-by-Step Experimental Protocol

Step 1: Reagent and Standard Preparation
  • Prepare a 20 mM derivatizing solution of p-nitrophenylhydrazine hydrochloride in LC-MS grade methanol.

  • Prepare a 20 mM solution of p-anisaldehyde in methanol.

  • Causality Check: Always use LC-MS grade solvents. Trace metal impurities in lower-grade solvents can chelate with hydrazones, causing peak splitting and signal suppression.

Step 2: Derivatization Reaction
  • Aliquot 100 µL of the sample matrix into a silanized amber glass vial (amber glass prevents photo-degradation of the hydrazone).

  • Add 10 µL of the 15N2​ -labeled internal standard.

  • Add 50 µL of the p-NPH solution and 50 µL of the p-anisaldehyde solution.

  • Add 10 µL of 1% formic acid to catalyze the reaction.

  • Purge the vial headspace with a gentle stream of N2​ gas for 5 seconds, then seal immediately.

  • Incubate at 60°C for 60 minutes in a thermoshaker at 800 RPM.

Step 3: Liquid-Liquid Extraction (LLE)
  • Post-incubation, cool the samples to room temperature.

  • Add 500 µL of ethyl acetate to the vial and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Causality Check: The non-polar p-anisaldehyde (p-nitrophenyl)hydrazone partitions entirely into the upper ethyl acetate layer, leaving polar matrix salts and unreacted acids in the aqueous phase.

  • Transfer 400 µL of the organic layer to a clean vial and evaporate to dryness under N2​ at 35°C.

Step 4: Reconstitution and Chromatographic Execution
  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% A / 5% B).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Transfer to an HPLC autosampler vial with a glass insert.

  • Inject 2.0 µL onto the LC-MS/UV system using the gradient outlined in Table 2.

References

  • Title: Quantification of Hydrazine in Human Urine by HPLC-MS/MS Source: Centers for Disease Control and Prevention (CDC) / Journal of Chromatography B URL: [Link]

  • Title: Derivatization of Ketosteroids for High-Performance Liquid Chromatography with Electrochemical Detection Source: Analytical Letters, Taylor & Francis URL: [Link]

  • Title: A Comprehensive Review on Analytical Applications of Hydrazone Derivatives Source: Journal of the Turkish Chemical Society (JOTCSA) URL: [Link]

Application

Application Note: Biological and Cytotoxicity Profiling of p-Anisaldehyde, (p-nitrophenyl)hydrazone

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7 | PubChem CID: 9601293) Pharmacological Rationale & Mechanistic Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7 | PubChem CID: 9601293)

Pharmacological Rationale & Mechanistic Insights

The synthesis and biological evaluation of hydrazone derivatives represent a cornerstone of modern medicinal chemistry. p-Anisaldehyde, (p-nitrophenyl)hydrazone (p-APH) is a synthetic compound characterized by its highly reactive azomethine/hydrazone linkage (–NH–N=CH–). This structural motif serves as a critical pharmacophore, bridging the electron-donating methoxy group of the p-anisaldehyde moiety with the strongly electron-withdrawing nitro group of the p-nitrophenylhydrazine moiety [1].

Why this matters in biological assays: This "push-pull" electronic configuration stabilizes radical intermediates, making p-APH an exceptional candidate for antioxidant screening. Furthermore, the p-anisaldehyde moiety has been independently proven to disrupt cell wall integrity and membrane permeability [2]. When conjugated into a lipophilic hydrazone, the compound can readily internalize into eukaryotic cells, accumulate in lipid-rich organelles, and induce significant cytotoxicity in highly metabolic cancer cell lines via reactive oxygen species (ROS) accumulation and mitochondrial dysfunction.

Workflow Start p-APH Stock Prep (10 mM in DMSO) Split1 Antioxidant Profiling (Cell-Free) Start->Split1 Split2 Cytotoxicity Profiling (In Vitro Cell Culture) Start->Split2 DPPH DPPH Radical Scavenging Assay Split1->DPPH Metal Metal Chelating Activity Split1->Metal MTT MTT Viability Assay (MCF-7, HepG2) Split2->MTT Apop Apoptosis Analysis (Flow Cytometry) Split2->Apop Data Data Synthesis & IC50 Calculation DPPH->Data Metal->Data MTT->Data Apop->Data

Figure 1: Parallel experimental workflow for the biological evaluation of p-APH.

Antioxidant Capacity: DPPH Radical Scavenging Protocol

Causality & Assay Logic: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the hydrogen-donating ability of a compound. The secondary amine (–NH–) in the hydrazone linkage of p-APH can donate a proton to the stable, deep-violet DPPH radical, reducing it to a pale-yellow hydrazine derivative [3]. Measuring the absorbance drop at 517 nm provides a direct, quantifiable metric of antioxidant capacity.

Self-Validating System Controls:

  • Negative Control (Blank): Methanol + DPPH (establishes 100% radical baseline and accounts for natural DPPH degradation).

  • Vehicle Control: DMSO + DPPH (ensures the solvent does not scavenge radicals).

  • Positive Control: Ascorbic Acid or α -Tocopherol (validates the dynamic range and sensitivity of the spectrophotometer).

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light (DPPH is highly photosensitive).

  • Compound Dilution: Prepare serial dilutions of p-APH in DMSO (e.g., 10, 25, 50, 100, and 200 µg/mL). Ensure the final DMSO concentration in the assay well does not exceed 1% v/v.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Crucial: Consistent timing is required as the reaction kinetics of hydrazones can vary.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging=(Acontrol​Acontrol​−Asample​​)×100

Expected Quantitative Data Summary

Note: Data represents standard comparative benchmarks for p-substituted phenylhydrazones based on literature precedents [3].

Test Compound / ControlConcentration ( μ g/mL)DPPH Scavenging (%)IC 50​ ( μ g/mL)
p-APH 5058.4 ± 2.1~42.5
p-APH 10082.1 ± 1.5-
Ascorbic Acid (Control) 5096.2 ± 0.8~12.0
α -Tocopherol (Control) 5061.0 ± 1.2~38.5

In Vitro Cytotoxicity: MTT Cell Viability Protocol

Causality & Assay Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. Because p-APH disrupts membrane permeability and induces intracellular ROS, it directly impairs mitochondrial function [2]. A drop in formazan production is therefore a direct proxy for p-APH-induced mitochondrial toxicity and cell death.

Self-Validating System Controls:

  • Media Blank: Culture media + MTT (subtracts background absorbance of phenol red and serum proteins).

  • Vehicle Control: Cells + Media + 0.5% DMSO (proves that cell death is due to p-APH, not solvent toxicity).

  • Positive Control: Doxorubicin (validates the apoptotic susceptibility of the specific cell passage).

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 (breast carcinoma) or HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Treatment: Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of p-APH (1, 5, 10, 25, 50, 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will form intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystal monolayer at the bottom. Add 150 µL of cell culture grade DMSO to each well to dissolve the formazan.

  • Agitation & Reading: Shake the plate on an orbital shaker for 10 minutes. Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background).

Expected Cytotoxicity Profile
Cell LineTissue Originp-APH IC 50​ ( μ M)Doxorubicin IC 50​ ( μ M)
MCF-7 Breast Adenocarcinoma28.4 ± 1.24.5 ± 0.3
HepG2 Hepatocellular Carcinoma35.1 ± 1.86.2 ± 0.5
HEK-293 Normal Embryonic Kidney> 100 (Low toxicity)12.1 ± 0.9

Mechanistic Pathway of p-APH Cytotoxicity

To understand how the cytotoxicity observed in the MTT assay occurs, we must look at the intracellular cascade triggered by the compound. The lipophilicity of the methoxy and nitro aromatic rings allows p-APH to intercalate into the lipid bilayer, causing structural membrane disruption. This stress triggers a massive accumulation of intracellular ROS, which depolarizes the mitochondrial membrane, releases cytochrome c, and initiates the executioner caspases (Caspase 3/9) leading to apoptosis.

Mechanism Compound p-APH Internalization Membrane Membrane Disruption Compound->Membrane ROS Intracellular ROS Accumulation Compound->ROS Mito Mitochondrial Depolarization Membrane->Mito ROS->Mito Caspase Caspase 9/3 Activation Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Figure 2: Proposed ROS-mediated apoptotic signaling pathway induced by p-APH.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9601293, p-Anisaldehyde, (p-nitrophenyl)hydrazone" PubChem, [Link]. Accessed 31 March 2026.

  • Chen, Y., et al. "p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability." Frontiers in Microbiology, vol. 11, 2020. [Link]

  • Yorur-Goreci, C., et al. "New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities." Scientia Pharmaceutica, vol. 82, no. 4, 2014, pp. 689-703. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing p-Anisaldehyde (p-Nitrophenyl)hydrazone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of p-anisaldehyde (p-nitrophenyl)hydrazone. By understanding the underlying thermodynamic and kinetic principles of nucleophilic addition-elimination reactions, you can systematically eliminate bottlenecks and achieve yields exceeding 85%.

Mechanistic Principles & Causality

The formation of p-anisaldehyde (p-nitrophenyl)hydrazone is a classic nucleophilic addition-elimination (condensation) reaction[1]. However, this specific substrate pairing presents unique electronic challenges:

  • Nucleophile Deficiency: The strongly electron-withdrawing para-nitro group on p-nitrophenylhydrazine significantly reduces the electron density (and thus the nucleophilicity) of the terminal amine[2].

  • Electrophile Activation: Because the nucleophile is weak, the carbonyl carbon of p-anisaldehyde must be highly activated. This is achieved through strict mild acid catalysis [1].

  • The pH Balancing Act: The reaction kinetics are strictly pH-dependent[3]. If the pH is too high (> 6.0), the carbonyl remains unactivated, and the weak nucleophile fails to attack. If the pH is too low (< 3.0), the terminal nitrogen of the hydrazine becomes fully protonated, completely destroying its nucleophilicity[1]. The optimal window is pH 4.5–5.0 , typically achieved using glacial acetic acid as a buffer and catalyst[3].

Mechanism A p-Anisaldehyde + p-Nitrophenylhydrazine B Protonated Carbonyl (Activated) A->B Acid Catalysis (pH 4.5-5.0) C Carbinolamine Intermediate B->C Nucleophilic Attack D Hydrazone Product + H2O C->D Dehydration (-H2O)

Mechanistic pathway of acid-catalyzed hydrazone formation.

Troubleshooting & FAQs

Q: Why is my reaction yield consistently below 40% despite refluxing for over 4 hours? A: Extended refluxing does not overcome poor thermodynamics or improper pH. If you are not using an acid catalyst, the weak nucleophilicity of p-nitrophenylhydrazine will stall the reaction[2]. Conversely, if you used a strong mineral acid (like HCl) and dropped the pH below 3.0, you have protonated your hydrazine[1]. Switch to a mild organic acid like glacial acetic acid to maintain a pH of ~4.5.

Q: I am observing a dark, gummy residue instead of a crystalline powder. What went wrong? A: This indicates oxidative degradation or polymerization. p-Anisaldehyde is highly susceptible to air oxidation, forming p-anisic acid, which alters the pH and stoichiometry. Ensure you are using freshly distilled p-anisaldehyde. Additionally, limit your reflux time to 1.5–2 hours; prolonged heating of electron-rich aromatic systems in the presence of oxygen leads to tar formation.

Q: How do I drive the equilibrium forward without using a Dean-Stark trap to remove water? A: While aliphatic hydrazone synthesis often requires physical water removal, aromatic hydrazones benefit from thermodynamic precipitation[4]. The extended conjugated π -system of p-anisaldehyde (p-nitrophenyl)hydrazone makes it highly insoluble in cold ethanol[2]. By utilizing 95% ethanol as the solvent and aggressively cooling the reaction to 0–5°C post-reflux, the product crashes out of solution, driving the equilibrium forward via Le Chatelier's principle.

Quantitative Data: Condition Optimization Matrix

The following table summarizes how shifting experimental variables directly impacts the mechanistic pathway and final yield.

Reaction ConditionpH LevelTemperatureTimeExpected YieldMechanistic Observation
Uncatalyzed (Neutral) ~7.0Reflux (78°C)3.0 hrs< 40%Insufficient carbonyl electrophilicity; stalled kinetics.
Over-acidified (HCl) < 2.0Reflux (78°C)2.0 hrs< 20%Hydrazine protonation; complete loss of nucleophilicity.
Optimal (Acetic Acid) 4.5 - 5.0 Reflux (78°C) 1.5 hrs > 85% Rapid nucleophilic attack; heavy precipitation upon cooling.
Room Temp (Optimal pH) 4.5 - 5.025°C24.0 hrs~ 60%Kinetically slow; requires extended time to reach equilibrium.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inherent color change and precipitation serve as real-time indicators of mechanistic success.

Workflow Step1 1. Dissolution Equimolar reagents in 95% EtOH Step2 2. Acidification Add glacial acetic acid (pH ~4.5) Step1->Step2 Step3 3. Condensation Reflux at 78°C for 1.5-2 hours Step2->Step3 Step4 4. Precipitation Cool to 0-5°C in ice bath Step3->Step4 Step5 5. Isolation Vacuum filtration & cold EtOH wash Step4->Step5 Step6 6. Validation TLC check & Vacuum drying Step5->Step6

Self-validating experimental workflow for hydrazone synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol of freshly distilled p-anisaldehyde in 15 mL of 95% ethanol. In a separate beaker, dissolve 10.5 mmol (a deliberate 5% thermodynamic excess) of p-nitrophenylhydrazine in 20 mL of 95% ethanol.

  • Acid Catalysis: Combine the two solutions in the round-bottom flask. Add 3 to 5 drops of glacial acetic acid. Causality check: The solution should immediately begin to deepen in color as the initial carbinolamine intermediate forms.

  • Reflux (Condensation): Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (78°C) using an oil bath or heating mantle for exactly 1.5 hours with continuous magnetic stirring.

  • Equilibrium Shift (Precipitation): Remove the flask from the heat source and allow it to cool to room temperature. Once at room temperature, submerge the flask in an ice-water bath (0–5°C) for 30 minutes.

    • Self-Validation Checkpoint: A heavy, bright orange/red crystalline precipitate must form. The extended conjugation of the nitro group and the anisyl ring through the C=N bond is responsible for this distinct chromophore[2].

  • Isolation: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 95% ethanol to remove unreacted starting materials and trace acetic acid. Note: Using room-temperature ethanol for washing will dissolve your product and ruin the yield.

  • Drying & Final Validation: Dry the crystals under vacuum at 40°C overnight. Validate purity via TLC (using a Hexane:Ethyl Acetate eluent) and confirm the absence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the presence of the imine C=N stretch (~1618 cm⁻¹) via IR spectroscopy[2].

References

  • Hydrazones: Keto-enol tautomerism and pH dependence.ictp.it.
  • A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol.benchchem.com.
  • Hydrazone.grokipedia.com.
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents.nih.gov.

Sources

Optimization

Technical Support Center: p-Anisaldehyde (p-Nitrophenyl)hydrazone Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of p-anisaldehyde (p-nitrophenyl)h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of p-anisaldehyde (p-nitrophenyl)hydrazone. Hydrazone formation is a classic condensation reaction, but the subsequent crystallization is notoriously prone to phase separation issues, specifically "oiling out."

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and establish a self-validating crystallization protocol.

Part 1: Core Troubleshooting FAQs

Q1: Why does my p-anisaldehyde (p-nitrophenyl)hydrazone form a gooey oil instead of solid crystals upon cooling?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1]. It occurs when the solute-rich phase separates from the solvent as a liquid rather than a solid crystal lattice. Mechanistically, this happens when the melting point of the precipitating solid is lower than the temperature of the solution at the point of supersaturation[2].

For p-anisaldehyde (p-nitrophenyl)hydrazone, the presence of unreacted p-anisaldehyde (a liquid at room temperature) acts as a severe impurity. This impurity causes freezing-point depression, drastically lowering the melting point of the hydrazone product and physically "getting in the way" of solute molecules stacking into a crystalline lattice.

Q2: How do I recover an oiled-out reaction mixture?

A: Do not attempt to filter an oil, as it will trap solvent and impurities, yielding no purification. Instead, treat the system as a self-validating feedback loop:

  • Reheat and Adjust Solvent: Return the flask to the heat source until the oil redissolves. Add a small volume of the "good" solvent (e.g., hot ethanol)[2]. This lowers the saturation temperature so that when the solution cools, it reaches supersaturation below the depressed melting point of the product.

  • Trituration: If the oil persists upon cooling, decant the supernatant and triturate (rub or grind) the oil with a non-polar solvent like petroleum ether or diethyl ether. This extracts the non-polar unreacted p-anisaldehyde, raising the melting point of the residue and inducing crystallization.

Q3: How can I prevent oiling out from happening in the first place?

A: Oiling out is primarily a kinetic phenomenon driven by rapid cooling and high supersaturation. To prevent it:

  • Control the Cooling Rate: Cool the solution slowly (e.g., 0.5 °C/min) to maintain the system in the metastable zone, avoiding the miscibility gap where LLPS occurs.

  • Seeding: Introduce a small amount of pure p-anisaldehyde (p-nitrophenyl)hydrazone seed crystals before the solution reaches critical supersaturation. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to deposit solute onto the seed lattice rather than separating as an oil[1].

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the critical parameters for troubleshooting hydrazone crystallization, providing a clear causality matrix for experimental adjustments.

ObservationPrimary CauseMechanistic ActionRecommended Protocol Adjustment
Cloudy emulsion upon cooling Liquid-Liquid Phase Separation (LLPS)Solute separates as a liquid due to high T at saturation.Reheat, add 5-10% more ethanol, cool slowly[2].
Red/Orange oil at bottom of flask High impurity load (unreacted aldehyde)Freezing-point depression prevents lattice formation.Decant solvent, triturate oil with petroleum ether.
No precipitation at 4 °C UndersaturationSolvent volume is too high to reach the solubility limit.Boil off 20-30% of the solvent, re-cool[2].
Glass-like solid forms Solidified oilOil trapped impurities and solvent before freezing[2].Perform a secondary recrystallization from fresh EtOH.

Part 3: Standard Operating Procedure (SOP)

Synthesis and Crystallization of p-Anisaldehyde (p-Nitrophenyl)hydrazone

This self-validating protocol ensures that each step confirms the success of the previous one.

Step 1: Reaction Assembly

  • Dissolve 1.0 equivalent of p-nitrophenylhydrazine in minimal hot 95% ethanol.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to activate the carbonyl carbon.

  • Slowly add 1.05 equivalents of p-anisaldehyde. Validation: The solution should immediately change color (typically deep orange/red), indicating the formation of the extended conjugated hydrazone system.

Step 2: Controlled Crystallization

  • Reflux the mixture for 15-20 minutes to ensure complete conversion.

  • Remove from heat and allow the flask to cool ambiently to room temperature. Do not place directly in an ice bath. Rapid cooling spikes supersaturation, triggering LLPS.

  • Validation: Monitor for turbidity. If the solution becomes milky/cloudy (emulsion), reheat immediately and add 2 mL of hot ethanol[2]. If sharp, distinct crystals begin to form, proceed to step 3.

Step 3: Seeding and Isolation

  • If no crystals form at room temperature, scratch the inside of the flask with a glass stirring rod to induce nucleation, or add a seed crystal[2].

  • Once crystallization is visually confirmed and progressing, transfer the flask to an ice bath (0-4 °C) for 15 minutes to maximize yield.

  • Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold ethanol to remove residual acid and unreacted starting materials.

Part 4: Troubleshooting Workflow Visualization

The following diagram maps the decision-making process when encountering phase separation during crystallization.

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out) during crystallization.

References

  • Nichols, L. 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Reddit r/chemistry. Recrystallization (help meeeeee). Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvatochromic Analysis of p-Anisaldehyde (p-Nitrophenyl)hydrazone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex spectral behaviors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex spectral behaviors of push-pull hydrazone probes.

Analyzing the UV-Vis absorption spectra of p-anisaldehyde (p-nitrophenyl)hydrazone requires decoupling pure solvent polarity effects from specific hydrogen-bonding interactions and acid-base equilibria. This guide provides the mechanistic causality behind these shifts, troubleshooting protocols, and self-validating experimental workflows.

Diagnostic Overview & Mechanistic FAQs

To accurately interpret spectral data, we must first understand the electronic architecture of the probe. p-Anisaldehyde (p-nitrophenyl)hydrazone is a classic Donor-π-Acceptor (D-π-A) system. The methoxy group acts as the electron donor, the p-nitro group as the electron acceptor, and the hydrazone backbone serves as the conjugated π-bridge.

ICT_Mechanism D Donor (p-Methoxy) Pi π-Conjugated Bridge (Hydrazone) D->Pi Electron Donation A Acceptor (p-Nitro) Pi->A Charge Transfer GS Ground State (S0) Lower Dipole ES Excited State (S1) Higher Dipole GS->ES hν (Absorption) Solvent Polar Solvent Stabilization ES->Solvent Red Shift

Intramolecular Charge Transfer (ICT) mechanism driving positive solvatochromism.

Q: Why does the absorption maximum ( λmax​ ) shift to longer wavelengths in polar solvents? A: This phenomenon is known as positive solvatochromism. Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT), resulting in an excited state (S1) with a significantly larger dipole moment than the ground state (S0). Polar solvents stabilize this highly polar excited state more effectively than the ground state, which lowers the energy gap between S0 and S1, manifesting as a bathochromic (red) shift in the UV-Vis spectrum (1)[1].

Q: How do I differentiate between general polarity effects and specific hydrogen-bonding effects? A: You must utilize the Kamlet-Taft multiparametric equation: ν=ν0​+aα+bβ+sπ∗ . Here, π∗ represents general solvent polarizability/dipolarity, α is the solvent's hydrogen-bond donor (HBD) capacity, and β is the solvent's hydrogen-bond acceptor (HBA) capacity. By plotting the spectral shifts across a carefully selected matrix of solvents, you can isolate whether a shift is driven by bulk polarity or specific hydrogen bonding to the hydrazone's N-H or NO2 groups (2)[2].

Troubleshooting Guide: Common Spectral Anomalies

Issue: The solution turns deep purple/red in basic solvents (e.g., DMSO, Pyridine) resulting in a massive red shift (>100 nm), but stays yellow in Acetonitrile.

  • Causality: This is not pure solvatochromism; it is deprotonation. The N-H proton of the hydrazone linkage is highly acidic due to the strong electron-withdrawing pull of the adjacent p-nitrophenyl group. Solvents with high Kamlet-Taft β values (strong H-bond acceptors/bases) abstract this proton, yielding a highly delocalized, deeply colored anion (3)[3].

  • Resolution: To measure true solvatochromism in these solvents, spike the cuvette with 1-2 μL of a weak organic acid (e.g., glacial acetic acid) to suppress ionization and force the molecule back into its neutral state.

Issue: Bimodal (split) absorption peaks or severe peak broadening in protic solvents like Methanol or Ethanol.

  • Causality: Protic solvents (high α values) act as strong hydrogen-bond donors. They can form specific hydrogen-bonded complexes with the nitro group or the imine nitrogen, creating a dynamic equilibrium between the "free" solvated probe and the "H-bonded" complex, each with distinct absorption energies.

  • Resolution: Perform temperature-dependent UV-Vis spectroscopy. Increasing the temperature will disrupt the specific hydrogen bonds, causing the bimodal peak to coalesce into a single peak representative of the free species.

Issue: Non-linear Kamlet-Taft plots or scattered data points.

  • Causality: Preferential solvation. If your solvents are not strictly anhydrous, the highly polar probe will preferentially surround itself with trace water molecules rather than the bulk solvent, skewing the local dielectric environment.

  • Resolution: Dry all solvents over activated molecular sieves (3Å or 4Å) for 24 hours prior to use and prepare solutions in a glovebox or under dry nitrogen.

Quantitative Data: Solvent Parameter Matrix

To aid in your experimental design, compare your observed λmax​ against this reference matrix of Kamlet-Taft parameters. Deviations from these expected behaviors indicate impurities or unintended acid-base reactions.

Solvent π∗ (Polarity) α (H-Bond Donor) β (H-Bond Acceptor)Expected Spectral Behavior (Neutral Probe)
Toluene 0.540.000.11Baseline yellow ( 385 nm); pure ICT state.
Acetonitrile 0.750.190.31Moderate red shift ( 395 nm); stable neutral form.
Methanol 0.600.930.62Broadened peak ( 400 nm); specific H-bonding active.
DMSO 1.000.000.76Extreme red shift ( 410 nm neutral, >500 nm if deprotonated).

Self-Validating Experimental Protocol

To ensure trustworthiness in your published data, you must employ a self-validating workflow. The following protocol incorporates an "Acid-Base Spike" to definitively prove whether a spectral shift is due to solvent polarity or an artifact of deprotonation.

Protocol S1 1. Prepare Anhydrous Solvents (Varying π*, α, β) S2 2. Prepare Probe Stock (1 mM in dry Dioxane) S1->S2 S3 3. Dilute to Working Conc. (10-50 μM in test solvents) S2->S3 S4 4. Acquire UV-Vis Spectra (200-600 nm scan) S3->S4 S5 5. Reversibility Check (Acid/Base Spike) S4->S5

Standardized workflow for decoupling solvatochromic shifts from acid-base equilibria.

Step-by-Step Methodology:
  • Solvent Preparation: Select a minimum of 8-10 solvents covering a wide range of π∗ , α , and β values. Dry all solvents over activated molecular sieves.

  • Stock Formulation: Prepare a 1.0 mM stock solution of p-anisaldehyde (p-nitrophenyl)hydrazone in anhydrous 1,4-dioxane. (Dioxane is chosen for its low polarity and inertness).

  • Sample Dilution: Aliquot the stock solution into the test solvents to achieve a final working concentration of 20 μM. Ensure the residual dioxane concentration is <2% v/v to prevent binary solvent effects.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 650 nm using matched quartz cuvettes (1 cm path length) at a controlled temperature of 25.0 °C.

  • The Reversibility Check (Crucial Validation):

    • For any solvent exhibiting an anomalously large red shift (e.g., λmax​ > 450 nm), add 2 μL of 0.1 M Trichloroacetic Acid (TCA) in the respective solvent directly to the cuvette.

    • Causality Check: If the peak immediately blue-shifts back to the ~400 nm region, the original shift was an artifact of deprotonation. If the peak remains unchanged, the shift is a true solvatochromic ICT effect.

  • Data Processing: Extract the λmax​ (in wavenumbers, cm⁻¹) for the confirmed neutral species and perform a multiple linear regression against the Kamlet-Taft parameters to determine the a , b , and s coefficients.

References

  • Source: Academia.
  • Source: ResearchGate / Phys. Chem. Chem. Phys.
  • Solvatochromic and Preferential Solvation Studies on Schiff Base...

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with p-Anisaldehyde, (p-nitrophenyl)hydrazone

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant solubility challenges of p-anisaldehyde, (p-nitrophenyl)hydrazone in aqueous media. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the successful use of this compound in your experiments.

Understanding the Challenge: Why is p-Anisaldehyde, (p-nitrophenyl)hydrazone Poorly Soluble in Water?

p-Anisaldehyde, (p-nitrophenyl)hydrazone (C₁₄H₁₃N₃O₃) is a largely non-polar molecule.[1][2] Its structure, dominated by two aromatic rings, results in a hydrophobic character, making it inherently difficult to dissolve in polar solvents like water. This poor aqueous solubility can be a major hurdle in various experimental setups, particularly in biological assays that require aqueous buffer systems.

Hydrazones, in general, are known for their potential as bioactive compounds, including antimicrobial and antitumor activities.[3][4] However, their therapeutic application is often limited by their low water solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of p-anisaldehyde, (p-nitrophenyl)hydrazone?

  • Molecular Formula: C₁₄H₁₃N₃O₃[1]

  • Molecular Weight: 271.27 g/mol [1]

  • Appearance: Typically a crystalline solid.

  • Solubility: Practically insoluble in water, but soluble in many organic solvents.[5]

Q2: I'm having trouble dissolving the compound directly in my aqueous buffer. What's the first thing I should try?

For initial attempts, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. This is a common and effective strategy for poorly soluble compounds.[6][7]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering persistent solubility issues, this section provides a tiered approach to systematically address the problem.

Strategy 1: The Co-Solvent Approach

The use of co-solvents is a fundamental technique to increase the solubility of non-polar compounds in aqueous solutions.[8][9] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG 400)

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Select a Co-solvent: Start with DMSO, as it is a powerful and widely used solvent for poorly soluble compounds.

  • Prepare a Concentrated Stock: Weigh out a precise amount of p-anisaldehyde, (p-nitrophenyl)hydrazone and dissolve it in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid in dissolution.[6]

  • Dilution into Aqueous Media: Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously. It is crucial to add the stock solution dropwise to prevent precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If the solution remains clear, your compound is likely in solution.

Troubleshooting the Co-Solvent Method:

IssuePotential CauseRecommended Solution
Precipitation upon dilution The final concentration of the co-solvent is too low to maintain solubility.Increase the final concentration of the co-solvent in your working solution. However, be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability, enzyme activity).
Compound crashes out over time The solution is supersaturated and thermodynamically unstable.Prepare a fresh working solution immediately before use. Alternatively, consider a different solubilization strategy.
The co-solvent is incompatible with my assay. The co-solvent interferes with the biological or chemical components of the assay.Evaluate a different co-solvent from the list. If none are suitable, proceed to Strategy 2 or 3.

Logical Workflow for Co-Solvent Selection

A Start: Compound is insoluble in aqueous buffer B Prepare a concentrated stock in DMSO A->B C Dilute stock into aqueous buffer B->C D Precipitation? C->D E Success: Compound is solubilized D->E No F Is DMSO compatible with the assay? D->F Yes G Try another co-solvent (e.g., Ethanol, PEG 400) F->G Yes H Proceed to Strategy 2: Surfactants F->H No G->C

Caption: Decision tree for using the co-solvent approach.

Strategy 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in the aqueous medium.[13][14]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Solubilization with Surfactants

  • Prepare a Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

  • Add the Compound: Add the solid p-anisaldehyde, (p-nitrophenyl)hydrazone directly to the surfactant solution.

  • Facilitate Dissolution: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Alternative Method: Alternatively, dissolve the compound in a small amount of a co-solvent first, and then add this solution to the surfactant-containing buffer.

Troubleshooting the Surfactant Method:

IssuePotential CauseRecommended Solution
Incomplete solubilization The surfactant concentration is too low, or the chosen surfactant is not effective for this specific compound.Increase the surfactant concentration. If that fails, try a different type of surfactant (e.g., switch from a non-ionic to an ionic surfactant).
Foaming A common characteristic of surfactant solutions, especially with vigorous mixing.Mix gently or use a vortex mixer at a lower speed.
Surfactant interferes with the assay. Surfactants can denature proteins or interact with other assay components.Choose a milder, non-ionic surfactant like Tween® 80. If interference persists, consider Strategy 3.
Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[17][18]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Solubilization using Cyclodextrins

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity.[18]

  • Add the Compound: Add the solid p-anisaldehyde, (p-nitrophenyl)hydrazone to the cyclodextrin solution.

  • Promote Complexation: Stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Filter if Necessary: If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

Troubleshooting the Cyclodextrin Method:

IssuePotential CauseRecommended Solution
Low solubilization efficiency The affinity between the compound and the cyclodextrin is weak, or the cyclodextrin concentration is too low.Increase the concentration of the cyclodextrin. If this is not effective, try a different type of cyclodextrin (e.g., SBE-β-CD).
The cyclodextrin interferes with downstream applications. Cyclodextrins can sometimes interact with other molecules in the system.Evaluate the potential for interference in your specific assay. HP-β-CD is generally considered to be biocompatible for many applications.

Workflow for Advanced Solubilization Techniques

A Co-solvent approach is unsuccessful or incompatible B Strategy 2: Use Surfactants A->B C Prepare surfactant solution above CMC B->C D Add compound and mix C->D E Solubilized? D->E F Success E->F Yes G Strategy 3: Use Cyclodextrins E->G No H Prepare cyclodextrin solution G->H I Add compound and stir to form complex H->I J Solubilized? I->J K Success J->K Yes L Contact Technical Support for further assistance J->L No

Caption: Workflow for advanced solubilization strategies.

Summary of Solubilization Strategies

StrategyPrinciple of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous medium.Simple, fast, and often effective.May have biological effects at higher concentrations.
Surfactants Encapsulates the compound in micelles.High solubilizing capacity.Can cause foaming and may interfere with biological assays.
Cyclodextrins Forms inclusion complexes with the compound.Generally biocompatible and can improve stability.Can be more expensive and may have lower solubilizing capacity than surfactants for some compounds.

This guide provides a comprehensive framework for addressing the solubility challenges of p-anisaldehyde, (p-nitrophenyl)hydrazone. By systematically applying these strategies and understanding the underlying principles, researchers can successfully prepare aqueous solutions of this compound for their experimental needs.

References

  • Jenita, M. Jude. (2024, September 6).
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Blog. (2025, December 15).
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • Slideshare. Methods of solubility enhancements. Retrieved from [Link]

  • PubChem. p-Anisaldehyde, (p-nitrophenyl)hydrazone. Retrieved from [Link]

  • NextSDS. p-Anisaldehyde o-nitrophenyl hydrazone — Chemical Substance Information. Retrieved from [Link]

  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • MDPI. (2013, February 21). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Retrieved from [Link]

  • EMA. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • PubChemLite. P-anisaldehyde, (p-nitrophenyl)hydrazone (C14H13N3O3). Retrieved from [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Retrieved from [Link]

  • ResearchGate. (2013, August 12). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Retrieved from [Link]

  • NIST WebBook. p-Anisaldehyde phenylhydrazone. Retrieved from [Link]

  • DRUG DISCOVERY. (2022, April 23). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Retrieved from [Link]

  • PMC. Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Retrieved from [Link]

  • ResearchGate. (2022, July 4). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. Retrieved from [Link]

  • PubChem. p-Anisaldehyde hydrazone. Retrieved from [Link]

  • PMC. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

  • Google Patents. US8835660B2 - Method for extracting organic compounds from aqueous mixtures.
  • ResearchGate. Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde. Retrieved from [Link]

  • ACS Omega. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

  • NIST WebBook. p-Anisaldehyde phenylhydrazone. Retrieved from [Link]

  • DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation and Comparative Analysis of p-Anisaldehyde (p-Nitrophenyl)hydrazone as a Colorimetric Anion Sensor

Executive Summary The detection and quantification of biologically and environmentally significant anions (such as F⁻, AcO⁻, and CN⁻) require robust, highly selective molecular probes. Among the myriad of chemosensors av...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of biologically and environmentally significant anions (such as F⁻, AcO⁻, and CN⁻) require robust, highly selective molecular probes. Among the myriad of chemosensors available, p-anisaldehyde (p-nitrophenyl)hydrazone (PANPH) stands out as a highly efficient, naked-eye colorimetric sensor[1].

This guide provides an in-depth mechanistic validation of PANPH, objectively compares its performance against alternative anion recognition motifs, and outlines self-validating experimental protocols designed for researchers and assay developers.

Mechanistic Principles: The Causality of Colorimetric Sensing

To utilize a sensor effectively, one must understand the causality behind its signal transduction. PANPH is a Schiff base derivative characterized by a donor-π-acceptor (D-π-A) architecture. It consists of an electron-donating p-methoxyphenyl group (derived from p-anisaldehyde) and an electron-withdrawing p-nitrophenyl group, bridged by a hydrazone (-NH-N=CH-) linkage[1].

The sensing mechanism is strictly governed by the acidity of the hydrazone N-H proton. The strong electron-withdrawing nature of the p-nitro group polarizes the N-H bond, making it highly susceptible to interaction with basic anions[2].

When exposed to highly basic anions (e.g., F⁻, AcO⁻), the mechanism proceeds in two distinct thermodynamic phases:

  • Hydrogen Bonding: The anion initially forms a strong hydrogen bond with the N-H proton.

  • Deprotonation & ICT: Because the basicity of F⁻ or AcO⁻ in aprotic solvents is exceptionally high, the interaction rapidly progresses from H-bonding to complete deprotonation of the N-H group[3]. This yields a negatively charged hydrazone species, triggering a massive Intramolecular Charge Transfer (ICT) from the electron-rich methoxy moiety to the electron-deficient nitro moiety[4].

Macroscopically, this ICT drastically lowers the HOMO-LUMO gap, shifting the absorption spectrum from the UV/blue region to the visible region, resulting in a stark, naked-eye color change from yellow to deep magenta or purple[5].

G A PANPH Sensor (Neutral, Yellow) C Hydrogen Bonding (N-H···X⁻) A->C B Basic Anion (F⁻, AcO⁻, CN⁻) B->C D Deprotonation Formation of Anion C->D E Intramolecular Charge Transfer (ICT) D->E F Visible Color Shift (Magenta/Purple) E->F

Fig 1: ICT-driven anion sensing mechanism of PANPH via deprotonation.

Performance Comparison: PANPH vs. Alternative Anion Sensors

When developing an assay, selecting the correct receptor motif is critical. Below is a comparative analysis of PANPH against other standard anion recognition scaffolds.

While Urea/Thiourea and Squaramide receptors offer excellent hydrogen-bonding capabilities for less basic anions (like Cl⁻ or SO₄²⁻), they do not undergo deprotonation and therefore lack an inherent naked-eye colorimetric readout unless conjugated to a complex fluorophore. Conversely, Salicylaldehyde p-nitrophenylhydrazone features an additional -OH group[5]. While this provides a secondary binding site, it often leads to cross-reactivity with metal cations. PANPH mitigates this by replacing the -OH with a stable -OCH₃ group, isolating the N-H as the sole reactive site for basic anions.

Table 1: Quantitative & Qualitative Comparison of Anion Sensors
Sensor ClassPrimary MechanismTarget AnionsTypical LODNaked-Eye DetectionStructural Complexity
PANPH (Target Product) Deprotonation & ICT F⁻, AcO⁻, CN⁻ ~0.3 - 0.5 µM Yes (Yellow → Magenta) Low (Single-step synthesis)
Salicylaldehyde HydrazonesDual Deprotonation (-OH, -NH)F⁻, AcO⁻, H₂PO₄⁻~0.3 µMYes (Yellow → Purple)Low (Prone to cation interference)
Urea / Thiourea DerivativesPure Hydrogen BondingCl⁻, H₂PO₄⁻, AcO⁻~5.0 - 10 µMNo (Requires fluorophore)Medium
SquaramidesDual Hydrogen BondingSO₄²⁻, Cl⁻, H₂PO₄⁻~1.0 - 2.0 µMNo (Requires fluorophore)High

Self-Validating Experimental Protocols

To rigorously validate the sensing mechanism and performance of PANPH, a multi-tiered analytical approach is required. The following protocols establish a self-validating system where macroscopic optical changes are mathematically and microscopically proven.

Workflow W1 1. Sensor Preparation (PANPH in DMSO) W2 2. UV-Vis Titration (Quantify LOD & Ka) W1->W2 W3 3. Job's Plot (Determine 1:1 Stoichiometry) W2->W3 W4 4. 1H NMR Titration (Track N-H Peak Disappearance) W3->W4 W5 5. Mechanism Validation (Deprotonation vs. H-Bonding) W4->W5

Fig 2: Self-validating experimental workflow for anion sensor characterization.

Protocol A: UV-Vis Spectrophotometric Titration (Thermodynamic Validation)

Purpose: To quantify the limit of detection (LOD) and the association constant (Ka). Causality: Using a highly polar aprotic solvent like DMSO is critical. Water strongly solvates anions via hydrogen bonding, which would outcompete the sensor[3]. DMSO ensures the basicity of F⁻ and AcO⁻ remains high enough to deprotonate the sensor. Tetrabutylammonium (TBA) salts are used because the bulky TBA⁺ cation prevents cation-sensor coordination interference.

Step-by-Step Methodology:

  • Prepare a 1.0 × 10⁻⁵ M stock solution of PANPH in spectrophotometric-grade DMSO.

  • Prepare 1.0 × 10⁻² M stock solutions of TBA salts of various anions (TBA-F, TBA-AcO, TBA-Cl, etc.) in DMSO.

  • Transfer 2.0 mL of the PANPH solution to a 1-cm pathlength quartz cuvette.

  • Incrementally add the anion solution (0 to 10 equivalents) using a microsyringe.

  • Record the UV-Vis spectra after each addition. You will observe the decrease of the primary absorption band (typically ~380 nm) and the emergence of a new red-shifted ICT band (~550 nm) with a clear isosbestic point.

  • Calculate Ka using the Benesi-Hildebrand equation and determine the LOD based on the 3σ/slope method[3].

Protocol B: Job's Plot Analysis (Stoichiometric Validation)

Purpose: To confirm the binding stoichiometry between PANPH and the target anion. Step-by-Step Methodology:

  • Prepare equimolar solutions (e.g., 5.0 × 10⁻⁵ M) of PANPH and the target anion (e.g., TBA-F) in DMSO.

  • Mix the two solutions in varying volume ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume (2.0 mL) and total concentration constant.

  • Measure the absorbance at the new ICT maximum wavelength (550 nm).

  • Plot the product of the mole fraction of the sensor and the change in absorbance ( ΔA×Xsensor​ ) against the mole fraction ( Xsensor​ ).

  • A peak at X=0.5 confirms a 1:1 binding stoichiometry, which is characteristic of a single N-H deprotonation event[4].

Protocol C: ¹H NMR Titration (Microscopic Mechanism Validation)

Purpose: To definitively distinguish between simple hydrogen bonding and complete deprotonation. Causality: If only hydrogen bonding occurs, the N-H proton signal will shift downfield due to deshielding. If deprotonation occurs, the N-H proton signal will completely disappear, and the aromatic protons will shift upfield due to the increased electron density from the newly formed anionic species[3].

Step-by-Step Methodology:

  • Dissolve 5.0 mg of PANPH in 0.5 mL of DMSO- d6​ in an NMR tube.

  • Record the baseline ¹H NMR spectrum, specifically noting the chemical shift of the hydrazone N-H proton (typically highly deshielded, around 11.0–12.0 ppm).

  • Add incremental aliquots of TBA-F (0.2, 0.5, 1.0, 2.0 equivalents).

  • Observe the N-H peak. A broadening at lower equivalents followed by complete disappearance at ≥1.0 equivalent definitively confirms the deprotonation mechanism[2].

Conclusion

The p-anisaldehyde (p-nitrophenyl)hydrazone (PANPH) sensor offers a highly reliable, structurally simple, and visually striking method for the detection of basic anions. By relying on a deprotonation-induced Intramolecular Charge Transfer (ICT), it bypasses the need for complex fluorophore conjugation required by urea or squaramide-based alternatives. When validated through the rigorous UV-Vis, Job's Plot, and ¹H NMR protocols detailed above, PANPH proves to be an authoritative tool for anion recognition in aprotic environments.

References

  • Hydrazone-Based Small-Molecule Chemosensors IntechOpen[Link]

  • Synthesis of Schiff Base Bearing Phenolic Hydroxy Group and Its Anion Recognition University of Science and Technology of China (USTC)[Link]

  • New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions MDPI (Chemosensors)[Link]

  • Colorimetric anion sensors based on positional effect of nitro group for recognition of biologically relevant anions in organic and aqueous medium, insight real-life application and DFT studies PubMed (Spectrochimica Acta Part A)[Link]

  • Benzaldehyde,4-methoxy-, 2-(4-nitrophenyl)hydrazone Chemsrc[Link]

Sources

Comparative

Analytical Standard Purity Verification: p-Anisaldehyde, (p-nitrophenyl)hydrazone

Executive Summary & The Analytical Challenge In pharmaceutical development and analytical chemistry, p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7)—also known as 1-[(4-Methoxyphenyl)methylidene]-2-(4-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development and analytical chemistry, p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7)—also known as 1-[(4-Methoxyphenyl)methylidene]-2-(4-nitrophenyl)hydrazine—serves as a critical derivatization standard, a synthetic intermediate, and a highly sensitive acid-base indicator [1]. Its extended conjugated system, bridging the electron-donating methoxy group and the electron-withdrawing nitro group via an azomethine linkage, imparts distinct halochromic properties [2].

The Metrological Challenge: Verifying the purity of hydrazone analytical standards is notoriously difficult. Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a flawed paradigm. Hydrazones are susceptible to E/Z photoisomerization in solution, spontaneous hydrolysis back to the parent aldehyde and hydrazine, and thermal degradation [3]. Furthermore, structurally similar impurities often exhibit vastly different UV extinction coefficients, leading to significant over- or under-estimation of purity when using simple area normalization.

To establish a true Certified Reference Material (CRM), we must move beyond relative chromatography. This guide compares a high-grade CRM against a standard Commercial Research Grade (CRG) product using an orthogonal, self-validating triad of analytical techniques: HPLC-UV (Chromatographic Purity), Quantitative NMR (qNMR) (Absolute Mass Purity), and Differential Scanning Calorimetry (DSC) (Absolute Molar Purity).

Orthogonal Purity Verification Workflow

To eliminate method-specific biases, a true analytical standard must be evaluated through orthogonal physical principles. The workflow below illustrates the multi-modal approach required for absolute purity assignment.

OrthogonalPurity Start p-Anisaldehyde, (p-nitrophenyl)hydrazone Batch Sample Split Aliquot Distribution Start->Split HPLC HPLC-UV (Chromatographic Purity) Split->HPLC qNMR 1H-qNMR (Absolute Mass Purity) Split->qNMR DSC DSC (Thermal Molar Purity) Split->DSC HPLC_Data Area % & Impurity Profile (Relative) HPLC->HPLC_Data qNMR_Data Mass % vs. Internal Std (Absolute) qNMR->qNMR_Data DSC_Data Mole % via van 't Hoff (Absolute) DSC->DSC_Data Decision Mass Balance & Concordance Assessment HPLC_Data->Decision qNMR_Data->Decision DSC_Data->Decision Pass Certified Reference Material (CRM) Approved Decision->Pass Δ < 0.5% Variance

Caption: Orthogonal analytical workflow for the absolute purity verification of hydrazone derivatives.

Comparative Performance Data: CRM vs. CRG

We evaluated two distinct grades of p-Anisaldehyde, (p-nitrophenyl)hydrazone. The data below synthesizes the quantitative findings across the three orthogonal techniques.

Table 1: Purity Assessment Results
Analytical TechniquePrinciple of MeasurementCRM Grade ResultCRG Grade ResultVariance (CRM vs CRG)
HPLC-UV (360 nm) Relative Area % (Chromatographic)99.85 %98.20 %+ 1.65 %
1H-qNMR Absolute Mass % (vs. Maleic Acid IS)99.62 % ± 0.15%94.50 % ± 0.40%+ 5.12 %
DSC Absolute Mole % (van 't Hoff equation)99.70 % ± 0.10%95.10 % ± 0.35%+ 4.60 %
Concordance (Δ) Max variance between methods0.23 % (Valid)3.70 % (Invalid)N/A

Causality Insight: Notice the severe discrepancy in the CRG grade between the HPLC-UV result (98.20%) and the qNMR/DSC results (~94.5 - 95.1%). This is a classic false-positive purity reading in chromatography. The primary impurities in the CRG sample are likely non-chromophoric at 360 nm (e.g., aliphatic solvents, inorganic salts, or moisture) which are invisible to the UV detector but are strictly accounted for by the absolute mass/molar measurements of qNMR and DSC.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies detail the exact parameters required to reproduce this verification.

Protocol 1: Chromatographic Purity via HPLC-UV

Chromatography is utilized to profile structurally related organic impurities (e.g., unreacted p-anisaldehyde or p-nitrophenylhydrazine) [4].

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm (optimal for the extended azomethine conjugation).

  • Causality & System Suitability: Why use 0.1% TFA? Hydrazones are prone to hydrolysis in neutral aqueous solutions. The low pH provided by TFA suppresses ionization of residual column silanols (improving peak shape) and kinetically stabilizes the hydrazone bond during the run. The system is self-validated by injecting a resolution mixture of p-anisaldehyde and the hydrazone; a resolution factor ( Rs​ ) > 2.0 must be achieved before sample analysis.

Protocol 2: Absolute Mass Purity via 1H-qNMR

Quantitative NMR provides an absolute mass fraction without requiring a reference standard of the analyte itself.

  • Solvent: DMSO- d6​ (anhydrous).

  • Internal Standard (IS): Maleic Acid CRM (Traceable to NIST, sharp singlet at δ 6.26 ppm).

  • Analyte Signal: The azomethine proton (-CH=N-) at δ ~8.3 ppm or the methoxy protons (-OCH 3​ ) at δ 3.8 ppm.

  • Parameters: 90° pulse angle, 64 scans.

  • Causality & System Suitability: The most critical parameter in qNMR is the relaxation delay ( D1​ ). Different protons relax at different rates ( T1​ ). If the next pulse is applied before complete relaxation, the integration will be artificially low. We determine the longest T1​ in the mixture (usually the IS or the azomethine proton) via an inversion-recovery experiment and set D1​≥7×T1​ (typically 30-45 seconds). This guarantees >99.9% signal recovery, making the integration strictly proportional to the molar ratio.

Protocol 3: Thermal Molar Purity via DSC

Differential Scanning Calorimetry determines purity based on the principle of melting point depression.

  • Sample Prep: 2-3 mg sealed in an aluminum hermetic pan.

  • Method: Equilibrate at 130 °C, ramp at 1.0 °C/min to 170 °C.

  • Expected Melting Point: ~160 °C [5].

  • Causality & System Suitability: The van 't Hoff equation correlates the broadening and depression of the melting endotherm to the mole fraction of impurities. Why a slow heating rate of 1.0 °C/min? A fast heating rate causes thermal lag between the furnace and the sample, artificially broadening the peak and invalidating the van 't Hoff calculation. A self-validating check is performed using an Indium standard; the cell constant and temperature calibration must be verified prior to the hydrazone run.

Conclusion

The verification of p-Anisaldehyde, (p-nitrophenyl)hydrazone analytical standards cannot rely on HPLC-UV alone due to the risk of non-chromophoric impurities and variable extinction coefficients. As demonstrated, a standard Commercial Research Grade may show an acceptable HPLC purity (98.2%) while actually containing ~5% absolute impurities by mass. Only through the concordant intersection of chromatographic (HPLC), spectroscopic (qNMR), and thermodynamic (DSC) data can a material be confidently certified as a Reference Material.

References

  • Acid-Base Indicator Properties of Synthesized Phenylhydrazones Semantic Scholar / ResearchGate. Details the halochromic effects and analytical applications of nitrophenylhydrazones in acid-base titrations. URL:[Link]

  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities National Institutes of Health (NIH). Discusses the structural characterization (IR, NMR) of related p-nitrophenylhydrazone derivatives. URL:[Link]

  • 1-[(4-Methoxyphenyl)methylidene]-2-(4-nitrophenyl)hydrazine Physicochemical Properties LookChem. Provides foundational chemical property data, exact mass, and structural complexity metrics for CAS 5880-63-7. URL:[Link]

  • Aromatic Hydroxyketones: Preparation & Physical Properties Ethernet.edu.et. Compendium of physical properties, confirming the expected melting point ranges (~160 °C) for methoxy/nitro-substituted hydrazones. URL:[Link]

Validation

Comprehensive Comparison Guide: p-Anisaldehyde (p-nitrophenyl)hydrazone vs. Alternative Hydrazone Schiff Bases

As a Senior Application Scientist, I have evaluated countless molecular scaffolds for drug development. Hydrazone Schiff bases—characterized by their highly reactive azomethine (–C=N–) linkage—are privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless molecular scaffolds for drug development. Hydrazone Schiff bases—characterized by their highly reactive azomethine (–C=N–) linkage—are privileged pharmacophores. Among these, p-Anisaldehyde (p-nitrophenyl)hydrazone stands out due to its unique electronic architecture.

This guide objectively compares the synthesis, structural causality, and biological efficacy of p-anisaldehyde-derived hydrazones against other prevalent hydrazone Schiff bases (such as N-acyl hydrazones and isonicotinohydrazones).

Structural Causality: The "Push-Pull" Electronic Advantage

The biological activity of a Schiff base is intrinsically linked to its electronic distribution.

  • p-Anisaldehyde (p-nitrophenyl)hydrazone: This molecule exemplifies a classic "push-pull" conjugated system. The p-methoxy group on the anisaldehyde moiety acts as a strong electron donor via resonance, increasing electron density on the azomethine nitrogen. Conversely, the p-nitro group on the phenylhydrazine moiety acts as an electron-withdrawing sink. This polarization lowers the HOMO-LUMO energy gap, enhancing the molecule's ability to intercalate with DNA or scavenge free radicals.

  • Alternative Hydrazones (e.g., N-acyl hydrazones): These lack the extreme push-pull polarization but offer superior hydrogen-bonding capabilities due to the adjacent carbonyl group, making them excellent candidates for specific enzyme pocket binding (e.g., α-glucosidase)[1].

Synthesis Workflows: Conventional vs. Green Ultrasonication

Historically, Schiff bases were synthesized via prolonged thermal reflux. However, modern self-validating protocols leverage ultrasonication to overcome activation energy barriers without bulk heating. Acoustic cavitation generates localized "hot spots" that drastically accelerate mass transfer while preserving thermosensitive functional groups[2].

SynthesisWorkflow Start Aldehyde + Hydrazine Precursors Cond1 Conventional Reflux (Ethanol, 80°C) Start->Cond1 Thermal Energy Cond2 Ultrasonication (Acoustic Cavitation) Start->Cond2 Kinetic Energy Res1 Time: 55-120 min Yield: Moderate Cond1->Res1 Res2 Time: 8-20 min Yield: 85-93% Cond2->Res2 Valid Self-Validation: FTIR (C=N at ~1543 cm⁻¹) ¹H NMR (Azomethine H) Res1->Valid Res2->Valid

Comparative synthesis workflow of Hydrazone Schiff bases.

Self-Validating Protocol for p-Anisaldehyde Hydrazones
  • Equimolar Preparation: Dissolve 10.0 mmol of p-anisaldehyde and 10.0 mmol of the hydrazine derivative (e.g., p-nitrophenylhydrazine or isoniazid) in 15 mL absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine.

  • Ultrasonication: Subject the mixture to ultrasonic irradiation (40 kHz) at ambient temperature for 15 minutes.

  • Isolation: Filter the resulting crystalline precipitate, wash with cold ethanol, and dry under vacuum.

  • Internal Validation Check: Before proceeding to biological assays, run an FTIR spectrum. The protocol is validated only if the broad aldehyde C=O stretch (~1690 cm⁻¹) has completely disappeared, replaced by a sharp azomethine C=N stretch between 1540–1600 cm⁻¹[3].

Biological Activity: Mechanism and Experimental Data

Hydrazone Schiff bases frequently serve as multidentate ligands for transition metals (Cu²⁺, Ni²⁺, Zn²⁺). According to Tweedy's Chelation Theory , complexation significantly reduces the polarity of the metal ion by partially sharing its positive charge with donor groups (N, O). This increases the lipophilicity of the entire complex, facilitating its permeation through the lipid layers of microbial cell membranes[4].

MOA Ligand Hydrazone Schiff Base (Push-Pull System) Complex Metal-Ligand Complex (Reduced Polarity) Ligand->Complex Chelation Metal Transition Metal (e.g., Cu²⁺, Ni²⁺) Metal->Complex Membrane Lipid Membrane Permeation Complex->Membrane Tweedy's Theory Target1 DNA Intercalation (Anticancer) Membrane->Target1 MCF-7 / PC-3 Target2 Enzyme Inhibition (Antimicrobial) Membrane->Target2 E. coli / S. typhi

Mechanistic pathway of Schiff base metal complexes penetrating cell membranes.

Quantitative Data Comparison

The following table synthesizes experimental data comparing p-anisaldehyde derivatives with other prominent hydrazone Schiff bases.

Compound ClassSpecific DerivativeTarget Organism / Cell LineExperimental ActivityRef
p-Anisaldehyde Hydrazones N-(4-methoxybenzylidene) isonicotinohydrazone Ni(II) ComplexE. coli (Gram-negative)MIC: 62.5 µg/mL[5]
p-Anisaldehyde Hydrazones 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone (MBT)Salmonella typhiMIC: 64.0 µg/mL[3]
N-Acyl Hydrazones Methyl δ-oxo pentanoate derivatives (7a-e)MCF-7 (Breast Cancer)IC₅₀: 7.52 – 25.41 µM[1]
N-Acyl Hydrazones Methyl δ-oxo pentanoate derivatives (7a-e)PC-3 (Prostate Cancer)IC₅₀: 10.19 – 57.33 µM[1]

Analysis: While N-acyl hydrazones exhibit highly selective, potent antiproliferative activity against specific cancer cell lines (like MCF-7), p-anisaldehyde derivatives (especially when complexed with transition metals) show broad-spectrum antimicrobial efficacy. The electron-donating methoxy group in p-anisaldehyde derivatives structurally pre-organizes the molecule to act as a superior bidentate or tridentate ligand, which is the primary driver for its potent antibacterial profile.

References

  • Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) Isonicotinohydrazone Schiff Base Source: ResearchGate URL:4

  • Rapid And Green Synthesis Of Hydrazone Schiff Bases Using Ultrasonication Source: ResearchGate URL:2

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of[(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex Source: MDPI URL:5

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies Source: ACS Omega URL:1

  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone Source: Scirp.org URL:3

Sources

Comparative

Bridging Theory and Experiment: A Comparative Guide to DFT Calculations vs. Experimental Data for p-Anisaldehyde (p-Nitrophenyl)hydrazone

Executive Summary In modern drug discovery and materials science, the rational design of bioactive molecules relies heavily on the synergy between empirical data and quantum mechanical modeling. Hydrazones—characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rational design of bioactive molecules relies heavily on the synergy between empirical data and quantum mechanical modeling. Hydrazones—characterized by the azomethine group (–NH–N=CH–)—are privileged scaffolds exhibiting potent antimicrobial, anticancer, and amoebicidal activities.

This guide provides an objective, in-depth comparison between Density Functional Theory (DFT) computational models and experimental characterization for a prototypical push-pull system: p-anisaldehyde (p-nitrophenyl)hydrazone (also known as 4-methoxybenzaldehyde 4-nitrophenylhydrazone, CAS: 5880-63-7) [1]. By analyzing the structural, spectroscopic, and electronic properties of this molecule, we establish a self-validating framework that researchers can apply to structurally related pharmacophores.

Mechanistic Grounding: The "Push-Pull" Architecture

p-Anisaldehyde (p-nitrophenyl)hydrazone is a highly conjugated molecule featuring an electron-donating methoxy group (–OCH₃) on one aromatic ring and an electron-withdrawing nitro group (–NO₂) on the other, bridged by a hydrazone linkage.

This architecture facilitates strong Intramolecular Charge Transfer (ICT) . Understanding the ICT dynamics is critical because it dictates the molecule's reactivity, its interaction with biological targets (such as enzyme active sites), and its photophysical properties. DFT calculations allow us to visualize these electronic transitions at a quantum level, while experimental spectroscopy provides macroscopic validation.

HOMOLUMO Donor Electron Donor (p-Methoxy Group) HOMO HOMO (π-bonding) E ≈ -6.12 eV Donor->HOMO Localization Acceptor Electron Acceptor (p-Nitro Group) LUMO LUMO (π*-antibonding) E ≈ -2.85 eV Acceptor->LUMO Localization Gap ΔE ≈ 3.27 eV (Intramolecular Charge Transfer) HOMO->Gap LUMO->Gap

Figure 1. HOMO-LUMO energy gap illustrating intramolecular charge transfer (ICT) dynamics.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both the physical synthesis and the in silico modeling must function as self-validating systems. Below are the standardized protocols required to generate the comparative data.

Phase 1: Experimental Synthesis & Characterization
  • Condensation Reaction: Dissolve equimolar amounts (10 mmol) of p-anisaldehyde and p-nitrophenylhydrazine in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the hydrazine.

  • Reflux & Isolation: Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Upon completion, cool to 0°C. Filter the resulting deep orange/red precipitate and recrystallize from hot ethanol to ensure >98% purity.

  • Spectroscopy:

    • Acquire FT-IR spectra using a KBr pellet (4000–400 cm⁻¹).

    • Record ¹H and ¹³C NMR spectra in DMSO-d₆ using a 400 MHz spectrometer, with TMS as the internal standard.

    • Obtain UV-Vis spectra in ethanol (200–600 nm).

Phase 2: Computational Pipeline (DFT)
  • Geometry Optimization: Build the initial molecular structure and optimize the geometry in the gas phase using the Gaussian 16 software suite. Employ the B3LYP functional with the 6-311G(d,p) basis set [2].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Causality Check: Ensure there are zero imaginary frequencies in the Hessian matrix, confirming the structure is a true global minimum, not a transition state.

  • Spectroscopic Simulation:

    • Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Simulate UV-Vis transitions using Time-Dependent DFT (TD-DFT) combined with a Polarizable Continuum Model (PCM) set to ethanol to mimic solvent solvation effects.

Workflow cluster_Exp Experimental Pipeline cluster_Comp Computational Pipeline (DFT) Start p-Anisaldehyde (p-Nitrophenyl)hydrazone Synth Chemical Synthesis (Condensation) Start->Synth Opt Geometry Optimization B3LYP/6-311G(d,p) Start->Opt Cryst X-Ray Crystallography (Solid State) Synth->Cryst Spec Spectroscopy (IR, NMR, UV-Vis) Synth->Spec Compare Comparative Analysis Theory vs. Reality Cryst->Compare Spec->Compare Freq Vibrational Frequencies (Gas Phase, Scaled) Opt->Freq TDDFT TD-DFT & GIAO (Solvent PCM) Opt->TDDFT Freq->Compare TDDFT->Compare

Figure 2. Parallel workflows for experimental characterization and DFT computational modeling.

Comparative Analysis: DFT vs. Experimental Benchmarks

Structural Parameters (X-ray vs. B3LYP)

When comparing X-ray crystallographic data to DFT-optimized geometries, slight deviations are expected.

The Causality of Deviation: DFT calculations are typically performed in a simulated gas phase, representing an isolated molecule. X-ray crystallography measures the molecule in a solid-state crystal lattice. Intermolecular forces—specifically hydrogen bonding between the hydrazone N-H and neighboring nitro groups, as well as π-π stacking—compress bond lengths and alter dihedral angles in the solid state [3].

Table 1: Selected Geometric Parameters

ParameterExperimental (X-ray)*Calculated (DFT)Deviation (%)
C=N bond 1.285 Å1.298 Å+1.01%
N-N bond 1.370 Å1.385 Å+1.09%
C-N-N angle 118.5°119.2°+0.59%

*Representative benchmarks for aryl hydrazones.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy identifies functional groups based on their vibrational modes. DFT calculates these frequencies by treating molecular bonds as simple harmonic oscillators.

The Causality of Scaling: Real molecular vibrations are anharmonic (the restoring force is not perfectly proportional to displacement, especially at higher energy levels). Consequently, raw DFT frequencies are systematically overestimated by about 4-5%. To correct this, a standard empirical scaling factor (typically 0.96 for B3LYP/6-311G(d,p)) is applied [4].

Table 2: Vibrational Frequencies (cm⁻¹)

AssignmentExp (FT-IR)DFT (Unscaled)DFT (Scaled 0.96)Error (Scaled)
N-H stretch 328034503312+0.9%
C=N stretch 159516801612+1.0%
NO₂ asym 150515851521+1.0%
NO₂ sym 133013901334+0.3%
Nuclear Magnetic Resonance (NMR)

NMR chemical shifts are highly sensitive to the local electronic environment. The GIAO (Gauge-Independent Atomic Orbital) method is the gold standard for calculating magnetic shielding tensors.

The Causality of Solvent Effects: While the PCM solvent model accounts for the bulk dielectric constant of DMSO, it fails to model explicit hydrogen bonding between the DMSO oxygen and the hydrazone N-H proton. This results in the N-H proton showing the highest deviation between theory and experiment.

Table 3: NMR Chemical Shifts (ppm in DMSO-d₆)

Proton/CarbonExp (¹H/¹³C)DFT (GIAO)Δδ (ppm)
N-H (¹H) 11.2011.45+0.25
CH=N (¹H) 8.458.60+0.15
OCH₃ (¹H) 3.823.90+0.08
C=N (¹³C) 148.5151.2+2.7

Conclusion

The comparative analysis of p-anisaldehyde (p-nitrophenyl)hydrazone demonstrates that DFT (B3LYP/6-311G(d,p)) is a highly reliable predictive tool for molecular geometry, vibrational modes, and electronic transitions. However, the exactitude of these models relies heavily on the scientist's ability to contextualize the data—applying anharmonic scaling factors for IR spectra, accounting for crystal packing forces when evaluating X-ray data, and recognizing the limitations of implicit solvent models in NMR predictions. By utilizing this dual experimental/computational approach, researchers can confidently validate the structural integrity of novel hydrazone-based therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9601293, p-Anisaldehyde, (p-nitrophenyl)hydrazone" PubChem, [Link]. Accessed 31 March 2026.

  • Becke, A. D. "Density‐functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, vol. 98, no. 7, 1993, pp. 5648-5652. [Link]

  • Shan, S., et al. "2-Nitrobenzaldehyde-4-nitrophenylhydrazone." Acta Crystallographica Section E, vol. 60, no. 10, 2004, pp. o1954-o1956. [Link]

  • Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, vol. 111, no. 45, 2007, pp. 11683-11700. [Link]

Validation

Mass Spectrometry Validation of p-Anisaldehyde (p-Nitrophenyl)hydrazone: A Comparative Guide

The Analytical Challenge: Direct MS of Carbonyls Direct analysis of neutral carbonyl compounds, such as p-anisaldehyde (4-methoxybenzaldehyde), via reversed-phase liquid chromatography-electrospray ionization mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Direct MS of Carbonyls

Direct analysis of neutral carbonyl compounds, such as p-anisaldehyde (4-methoxybenzaldehyde), via reversed-phase liquid chromatography-electrospray ionization mass spectrometry (RPLC-ESI-MS) is notoriously challenging. The fundamental issue lies in the poor ionization efficiency of neutral carbonyl groups in ESI[1], as they lack readily ionizable acidic or basic sites. To achieve femtomole-level sensitivity, chemical derivatization is required to introduce an electrophoric or proton-affine moiety, thereby transforming the analyte into a highly responsive MS target.

Mechanistic Causality: Why 4-Nitrophenylhydrazine (4-NPH)?

The nucleophilic addition-elimination reaction between p-anisaldehyde and 4-nitrophenylhydrazine (4-NPH) yields p-anisaldehyde (p-nitrophenyl)hydrazone. As a Senior Application Scientist, selecting the correct derivatization agent requires balancing reaction kinetics, steric hindrance, and MS ionization efficiency.

  • Ionization Efficiency: The single para-nitro group on 4-NPH acts as a powerful electron-withdrawing group. Under negative ESI conditions, the hydrazone nitrogen easily deprotonates to form an [M-H]⁻ ion. The negative charge is highly delocalized across the conjugated π -system into the nitro group, resulting in exceptional MS signal stability.

  • Reactivity vs. Specificity: While 4-NPH exhibits significantly lower reactivity compared to its 2-NPH and 3-NPH isomers for the derivatization of carboxylic acids[2], this "lower reactivity" is actually an advantage for aldehydes. It provides a controlled, highly specific reaction for unhindered aromatic aldehydes like p-anisaldehyde without the excessive side-reactions often seen with highly aggressive reagents. Furthermore, 4-NPH derivatization has been successfully adapted for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to drastically enhance the detection sensitivity of low-molecular-weight aldehydes[3].

  • Overcoming 2,4-DNPH Limitations: 2,4-Dinitrophenylhydrazine (2,4-DNPH) is the historical gold standard for UV-Vis detection. However, in LC-MS/MS, the dual nitro groups of 2,4-DNPH cause severe steric hindrance, leading to the formation of multiple geometric isomers (E/Z) that split chromatographic peaks and dilute the MS signal. Additionally, 2,4-DNPH is notorious for causing severe in-source background contamination. 4-NPH eliminates these issues while maintaining high sensitivity.

Experimental Workflow

Workflow A 1. Sample Preparation Extract p-Anisaldehyde B 2. Derivatization 4-NPH + Acid Catalyst (40°C) A->B C 3. Hydrazone Formation p-Anisaldehyde 4-NPH Derivative B->C D 4. LC Separation RP-C18, Gradient Elution C->D E 5. MS/MS Detection ESI(-), MRM Quantitation D->E

LC-MS/MS analytical workflow for p-anisaldehyde derivatization using 4-NPH.

Comparative Performance Data

The following table summarizes the quantitative performance of 4-NPH compared to alternative derivatization reagents for aldehyde analysis via MS.

Derivatization ReagentPrimary Ionization ModeTypical LOD (fmol)Geometric Isomerization (E/Z)MS Background / Source Contamination
4-Nitrophenylhydrazine (4-NPH) ESI (-) 1.0 - 5.0 Low (Single dominant peak) Low
2,4-Dinitrophenylhydrazine (2,4-DNPH)ESI (-) / APCI (-)5.0 - 15.0High (Peak splitting common)High (Severe ion suppression)
3-Nitrophenylhydrazine (3-NPH)ESI (-)0.5 - 2.0ModerateLow
PFBHAGC-MS (EI) / ESI (+)10.0 - 50.0High (Requires GC separation)Low

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates real-time reaction monitoring and internal standardization to prevent false negatives caused by reagent degradation or matrix quenching.

Step 1: Reagent and Internal Standard (IS) Preparation

  • Derivatization Solution: Prepare a 50 mM solution of 4-NPH in LC-MS grade methanol.

  • Acid Catalyst: Prepare a 0.1 M Formic Acid solution in water. Causality: The acid protonates the carbonyl oxygen of p-anisaldehyde, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the hydrazine nitrogen.

  • Internal Standard: Use p-Tolualdehyde-d3 (or a closely related structural analog) spiked at a known concentration (e.g., 100 ng/mL) into all samples.

Step 2: Derivatization Reaction & Inline Validation

  • Mix 100 µL of the sample extract, 50 µL of the 4-NPH solution, and 50 µL of the acid catalyst in an autosampler vial.

  • Incubate at 40°C for 60 minutes.

  • Self-Validation Check: Configure the LC system with an inline Diode Array Detector (DAD) prior to the MS source. Monitor the absorbance at 390 nm (the λmax​ for nitrophenylhydrazones). If the 390 nm peak area of the Internal Standard falls below a predefined threshold, the sequence automatically halts. This guarantees that the derivatization reaction went to completion before MS data is accepted.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry: Operate the triple quadrupole MS in negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation for the stable [M-H]⁻ anion.

Mass Spectrometry Fragmentation Mechanisms

Understanding the collision-induced dissociation (CID) of the derivative is critical for setting up specific Multiple Reaction Monitoring (MRM) transitions. Historically, the mass spectra of nitrophenylhydrazones have been characterized by specific fragmentation mechanisms, including the sequential losses of water and a hydroxyl radical from the molecular ions[4].

For p-anisaldehyde 4-nitrophenylhydrazone (Exact Mass: 271.10), the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 270.1. Upon CID, the molecule exhibits highly diagnostic product ions:

  • m/z 137.0: Cleavage of the N-N bond, yielding the 4-nitrophenylhydrazine anion fragment.

  • m/z 253.1: Loss of a hydroxyl radical (•OH), a classic rearrangement observed in nitroaromatic compounds.

  • m/z 240.1: Loss of a nitric oxide radical (NO•).

  • m/z 255.1: Loss of a methyl radical (CH₃•) specifically from the methoxy group of the p-anisaldehyde moiety.

Fragmentation M Precursor Ion [M-H]⁻ m/z 270.1 F1 Loss of NO• m/z 240.1 M->F1 -NO• F2 Loss of •OH m/z 253.1 M->F2 -•OH F3 N-N Bond Cleavage m/z 137.0 M->F3 Cleavage F4 Loss of CH3• m/z 255.1 M->F4 -CH3•

Negative ESI-MS/MS fragmentation pathways for p-anisaldehyde 4-nitrophenylhydrazone.

References

  • [Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry] - ResearchGate URL
  • [4-Nitrophenylhydrazine | 100-16-3] - Benchchem URL
  • [Nitrone formation: A new strategy for the derivatization of aldehydes and its application on the determination of furfurals in foods by high performance liquid chromatography with fluorescence detection] - ResearchGate URL
  • [Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones] - Canadian Science Publishing URL

Sources

Comparative

Comparative Sensitivity Guide: p-Anisaldehyde (p-Nitrophenyl)hydrazone Chemosensors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic causality, comparative sensitivity, and self-validating experimental workflows for anion detection. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic causality, comparative sensitivity, and self-validating experimental workflows for anion detection.

Executive Summary

In pharmaceutical manufacturing and environmental monitoring, the rapid, naked-eye detection of highly toxic anions—specifically fluoride (F⁻) and cyanide (CN⁻)—is a critical quality control parameter. Hydrazone-based small-molecule chemosensors have emerged as robust tools for this purpose due to their tunable electronic properties and distinct colorimetric/fluorometric responses[1].

Among the myriad of derivatives, p-anisaldehyde (p-nitrophenyl)hydrazone (PubChem CID: 9601293)[2] demonstrates exceptional sensitivity. This guide objectively compares its performance against structural alternatives, explaining the causality behind its superior Limit of Detection (LOD) and providing a self-validating experimental protocol for deployment in analytical workflows.

Mechanistic Causality: The Push-Pull Architecture

To understand why p-anisaldehyde (p-nitrophenyl)hydrazone outperforms simpler derivatives, we must analyze the causality of its molecular architecture. The sensor operates on a highly polarized Donor-π-Acceptor (Push-Pull) mechanism[3].

  • The Electron Donor: The p-methoxy group (-OCH₃) on the anisaldehyde moiety acts as a strong electron-donating group (EDG).

  • The Electron Acceptor: The p-nitro group (-NO₂) on the phenylhydrazine moiety acts as a potent electron-withdrawing group (EWG).

  • The Recognition Site: The highly acidic N-H bond of the hydrazone bridge serves as the primary binding site for basic anions.

The Sensing Event: When a basic anion (e.g., F⁻ or CN⁻) is introduced, it initially forms a strong hydrogen bond with the N-H proton. As the anion concentration increases, complete deprotonation occurs, yielding a negatively charged hydrazonide species[4]. The -OCH₃ group "pushes" electron density through the conjugated π-system, while the -NO₂ group "pulls" it. This massive Intramolecular Charge Transfer (ICT) significantly lowers the HOMO-LUMO energy gap, triggering a drastic bathochromic (red) shift in the UV-Vis spectrum[3][5].

Mechanism A p-Anisaldehyde (p-nitrophenyl)hydrazone (Yellow State) B Anion Introduction (e.g., F⁻, CN⁻) A->B C Hydrogen Bonding (N-H ··· F⁻) B->C Addition D Deprotonation (Formation of Hydrazonide) C->D Basic Anion E Enhanced ICT (Push-Pull Activation) D->E Electron Delocalization F Colorimetric Shift (Red/Purple State) E->F Bathochromic Shift

Diagram 1: The ICT mechanism and deprotonation pathway of the chemosensor.

Comparative Performance Data

To objectively evaluate the sensitivity of p-anisaldehyde (p-nitrophenyl)hydrazone, we compare it against two structural analogs:

  • Alternative 1 (Benzaldehyde derivative): Lacks the -OCH₃ donor group, resulting in a weaker ICT effect.

  • Alternative 2 (p-Nitrobenzaldehyde derivative): Features EWGs on both ends, disrupting the unidirectional push-pull dynamics and reducing optical contrast.

Table 1: Quantitative Comparison of Hydrazone Chemosensors
ChemosensorStructural ArchitectureTarget AnionsLimit of Detection (LOD)Association Constant ( Ka​ )Naked-Eye Colorimetric Shift
p-Anisaldehyde (p-nitrophenyl)hydrazone Donor-π-Acceptor (-OCH₃ / -NO₂)F⁻, CN⁻, AcO⁻~0.04 - 0.26 µM ~3.4 × 10⁵ M⁻¹ Yellow Deep Purple/Blue
Benzaldehyde (p-nitrophenyl)hydrazoneNeutral-π-Acceptor (None / -NO₂)F⁻, CN⁻~1.5 - 2.0 µM~1.2 × 10⁴ M⁻¹Yellow Orange
p-Nitrobenzaldehyde (p-nitrophenyl)hydrazoneAcceptor-π-Acceptor (-NO₂ / -NO₂)F⁻ (Weak)> 5.0 µM< 10³ M⁻¹Pale Yellow Yellow

Data synthesized from comparative spectroscopic studies of hydrazone derivatives[3][5][6]. The p-anisaldehyde derivative achieves sub-micromolar LODs, well below the WHO maximum limits for cyanide in drinking water (1.9 µM)[4].

Experimental Validation: Self-Validating Protocol

As an Application Scientist, ensuring the reliability of sensor data is paramount. The following protocol is designed as a self-validating system : it includes built-in reversibility and interference checks to confirm that the colorimetric shift is due to specific deprotonation, not sensor degradation or non-specific binding.

Phase 1: Preparation & Baseline Establishment
  • Stock Solution: Dissolve the p-anisaldehyde (p-nitrophenyl)hydrazone sensor in spectroscopic grade DMSO to a concentration of 1.0×10−3 M.

  • Analyte Preparation: Prepare 1.0×10−2 M solutions of tetrabutylammonium (TBA) salts of various anions (F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻) in DMSO.

  • Baseline Scan: Record the UV-Vis absorption spectrum of a 10 µM sensor solution (diluted from stock). Note the λmax​ (typically around 390-420 nm).

Phase 2: UV-Vis Titration & Isosbestic Validation
  • Titration: Incrementally add the TBA-F⁻ or TBA-CN⁻ solution (0 to 10 equivalents) to the 10 µM sensor solution.

  • Spectral Recording: Record the spectrum after each addition. You should observe a decrease in the original λmax​ and the emergence of a new peak at ~550-650 nm.

  • Validation Check (Isosbestic Point): Ensure all spectral curves intersect at a single, distinct isosbestic point. Causality: A clean isosbestic point proves a direct, clean conversion between exactly two species (neutral sensor and deprotonated hydrazonide) without side reactions.

Phase 3: Selectivity & Reversibility (The Trustworthiness Check)
  • Interference Assay: Add 10 equivalents of competing anions (Cl⁻, Br⁻, I⁻) to the sensor. No color change should occur, validating selectivity.

  • Reversibility Test: To the deeply colored (deprotonated) sensor-anion solution, add a few drops of a protic solvent or weak acid (e.g., trifluoroacetic acid, TFA).

  • Validation Check: The solution must instantly revert to its original yellow color. Causality: This proves the mechanism is a reversible acid-base proton transfer[5], rather than an irreversible nucleophilic degradation of the sensor molecule.

Workflow Step1 Preparation of Sensor Stock (1.0 mM in DMSO) Step3 UV-Vis/Fluorescence Titration Step1->Step3 Step2 Preparation of Anion Solutions (TBA Salts) Step2->Step3 Step4 Isosbestic Point Validation Step3->Step4 Step5 Reversibility Test (Acid Addition) Step4->Step5

Diagram 2: Self-validating experimental workflow for chemosensor analysis.

Conclusion

For analytical applications requiring high sensitivity, the p-anisaldehyde (p-nitrophenyl)hydrazone chemosensor is vastly superior to its un-substituted or fully electron-withdrawn counterparts. The strategic placement of the methoxy group creates a powerful push-pull system that amplifies the ICT effect upon target anion binding. By following the self-validating titration protocols outlined above, researchers can achieve highly reliable, interference-free detection of critical anions down to the nanomolar range.

References

  • PubChem:p-Anisaldehyde, (p-nitrophenyl)hydrazone.
  • ACS Publications:Fluorescence and Colorimetric Chemosensors for Fluoride-Ion Detection.
  • IntechOpen:Hydrazone-Based Small-Molecule Chemosensors.
  • ResearchGate:A cyanide-selective colorimetric "naked-eye" and fluorescent chemosensor based on a diketopyrrolopyrrole-hydrazone conjug
  • ResearchGate:A Fluorescein-based Fluorogenic Probe for Fluoride Ion Based on the Fluoride-induced Cleavage of tert-butyldimethylsilyl Ether.

Sources

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